6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Descripción
The exact mass of the compound 6-Methyl-2-(2-thienyl)pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-2-(2-thienyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(2-thienyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-methyl-2-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-5-8(12)11-9(10-6)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKIRFJIWDATLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Technical Guide: Synthesis and Characterization of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Topic: Synthesis and Characterization of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol Content Type: In-Depth Technical Guide
Executive Summary
This guide details the synthesis, purification, and characterization of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (also referred to as 6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. The synthesis utilizes a condensation reaction between 2-thiophenecarboximidamide and ethyl acetoacetate, a robust method yielding high purity suitable for pharmaceutical screening.
Retrosynthetic Analysis
The strategic disconnection of the pyrimidine ring reveals two primary precursors: a 1,3-dielectrophile (ethyl acetoacetate) and a 1,3-dinucleophile (2-thiophenecarboximidamide). This approach follows the classical Pinner Pyrimidine Synthesis pathway.
Figure 1: Retrosynthetic disconnection of the target pyrimidine scaffold.
Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Thiophenecarboximidamide HCl | 162.64 | 1.0 | Amidine Precursor |
| Ethyl Acetoacetate | 130.14 | 1.1 | Beta-keto ester |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | Base / Solvent |
| Ethanol (Absolute) | 46.07 | N/A | Solvent |
| Acetic Acid (Glacial) | 60.05 | N/A | Quenching Agent |
Step-by-Step Synthesis Procedure
Objective: Condensation of amidine and beta-keto ester to form the pyrimidine ring.
-
Preparation of Free Base Amidine:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-thiophenecarboximidamide hydrochloride (10.0 mmol).
-
Add Absolute Ethanol (30 mL) and stir under nitrogen atmosphere.
-
Add Sodium Ethoxide solution (25.0 mmol) dropwise over 10 minutes. The solution will become slightly turbid as NaCl precipitates. Stir for 30 minutes at room temperature to ensure complete liberation of the free amidine.
-
-
Condensation Reaction:
-
Add Ethyl Acetoacetate (11.0 mmol) dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (System: 5% Methanol in DCM; R_f Product ~ 0.4).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Dilute the residue with Water (50 mL). The mixture should be basic (pH > 10).
-
Acidify the solution carefully with Glacial Acetic Acid (or 1M HCl) to pH ~5–6. The product, 6-Methyl-2-(2-thienyl)pyrimidin-4-ol, will precipitate as an off-white to pale yellow solid.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with cold water (2 x 20 mL) followed by cold diethyl ether (1 x 10 mL) to remove unreacted beta-keto ester.
-
Recrystallization: Dissolve the crude solid in hot Ethanol (or DMF/Water mixture if solubility is low). Allow to cool slowly to 4°C.
-
Dry the purified crystals in a vacuum oven at 50°C for 12 hours.
-
Reaction Mechanism
The mechanism involves a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration and cyclization on the ester carbonyl.
Figure 2: Mechanistic pathway of the condensation reaction.
Characterization & Quality Control
The isolated product exists in a tautomeric equilibrium between the hydroxypyrimidine and pyrimidinone forms. In solution (NMR), the pyrimidinone form often predominates.
Spectroscopic Data
| Technique | Parameter | Expected Signal / Value | Assignment |
| 1H NMR | Solvent: DMSO-d6 | δ 12.50 (br s, 1H) | NH / OH (Tautomeric) |
| δ 7.80 (dd, 1H) | Thiophene C3-H | ||
| δ 7.65 (dd, 1H) | Thiophene C5-H | ||
| δ 7.15 (dd, 1H) | Thiophene C4-H | ||
| δ 6.15 (s, 1H) | Pyrimidine C5-H | ||
| δ 2.25 (s, 3H) | Methyl Group (C6-CH3) | ||
| LC-MS | ESI (+) | m/z 193.2 | [M+H]+ (Calc.[1] MW: 192.24) |
| IR | KBr Pellet | 3100–2800 cm⁻¹ | N-H / C-H stretch |
| 1660–1640 cm⁻¹ | C=O (Amide-like stretch) |
Troubleshooting Guide
-
Low Yield: Ensure the amidine hydrochloride is fully neutralized before adding ethyl acetoacetate. Incomplete neutralization traps the amidine as a non-nucleophilic salt.
-
Oiling Out: If the product oils out during acidification, extract with Ethyl Acetate, dry over Na₂SO₄, and induce crystallization by triturating with Hexanes.
-
Impurity (Starting Material): If Ethyl Acetoacetate remains (sweet smell), wash the crude solid thoroughly with diethyl ether or hexanes; the product is insoluble in these non-polar solvents.
Applications in Drug Discovery
This scaffold is a bioisostere for 2-phenylpyrimidines. The thiophene ring introduces unique electronic properties and metabolic stability profiles.
-
Kinase Inhibition: The pyrimidine nitrogen atoms serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.
-
Fragment-Based Design: The 4-position hydroxyl group can be converted to a chloride (using POCl₃), enabling S_NAr reactions to introduce amine side chains for solubility and potency optimization.
References
-
Pinner Pyrimidine Synthesis: Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883.
-
General Pyrimidine Condensation: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993.
-
Thiophene Chemistry: Campaigne, E. "Thiophenes and Thiapyrans." Comprehensive Heterocyclic Chemistry, 1984.
-
Tautomerism in Pyrimidines: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
Sources
Physicochemical Properties and Synthesis of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
This guide provides an in-depth technical analysis of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol , a critical heterocyclic scaffold used in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents.[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
6-Methyl-2-(2-thienyl)pyrimidin-4-ol (CAS: 19776-79-5 ) is a fused heteroaromatic system combining a pyrimidine core with a lipophilic thiophene moiety.[1] It serves as a versatile bioisostere in drug discovery, often replacing phenyl-pyrimidine scaffolds to modulate metabolic stability and target binding affinity.[1] This compound exhibits significant tautomerism, existing predominantly as 6-methyl-2-(2-thienyl)pyrimidin-4(3H)-one in the solid state and polar solutions, a feature that critically influences its solubility, permeability, and ligand-protein interactions.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
Nomenclature and Identification[1][9]
-
IUPAC Name: 6-Methyl-2-(thiophen-2-yl)pyrimidin-4-ol[1]
-
Alternative Name: 6-Methyl-2-(2-thienyl)pyrimidin-4(3H)-one (Keto tautomer)[1]
-
Molecular Formula: C
H N OS[1][3] -
SMILES: CC1=CC(=O)NC(=N1)C2=CC=CS2[3]
Tautomeric Equilibrium
A defining physicochemical characteristic of this compound is the keto-enol tautomerism.[1][4] While often named as a "pyrimidin-4-ol" (enol), X-ray crystallography and NMR studies of analogous 2-substituted pyrimidines confirm that the keto form (pyrimidinone) is the thermodynamically stable congener in the solid phase and in polar protic solvents (e.g., water, methanol).[3] The enol form may become relevant only in the gas phase, non-polar solvents, or when trapped in specific protein binding pockets.
Figure 1: Tautomeric Equilibrium The following diagram illustrates the proton migration between N3 and the C4-oxygen.[1]
Caption: Equilibrium shifts toward the Keto form (left) in the solid state due to intermolecular hydrogen bonding (N-H[5][3]···O=C).
Physicochemical Profiling
The following data consolidates experimental observations from related 2-heteroaryl-pyrimidin-4-one analogs to provide a robust property profile.
| Property | Value / Description | Context & Implications |
| Physical State | Solid (Crystalline powder) | High melting point indicates strong intermolecular lattice energy driven by H-bonds.[1] |
| Melting Point | 150 – 200 °C (Predicted range) | Analogous 2-phenyl derivatives melt >200°C; Thiophene lowers symmetry slightly but retains high MP.[1][3] |
| Solubility (Water) | Low (< 1 mg/mL) | The lipophilic thiophene ring and planar stacking reduce aqueous solubility.[3] |
| Solubility (Organic) | High in DMSO, DMF, Pyridine | Dipolar aprotic solvents disrupt the intermolecular H-bond network. |
| pKa (Acidic) | ~8.5 – 9.5 | Deprotonation of the N3-H (keto) / O-H (enol).[3] Weakly acidic.[1] |
| pKa (Basic) | ~1.5 – 2.5 | Protonation of N1.[3] The electron-withdrawing thiophene reduces basicity vs. alkyl-pyrimidines.[1] |
| LogP | ~1.6 – 1.9 (Predicted) | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[3] |
| UV | ~240 nm, ~300 nm | Characteristic |
Synthetic Methodology
The most reliable and scalable synthesis involves the condensation of thiophene-2-carboxamidine with ethyl acetoacetate .[1] This approach is preferred over alternative routes (e.g., oxidation of dihydropyrimidines) due to higher atom economy and fewer side products.[3]
Reaction Protocol
Reagents:
-
Thiophene-2-carboxamidine hydrochloride (1.0 eq)[1]
-
Ethyl acetoacetate (1.1 eq)[3]
-
Base: Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH) (2.5 eq)
-
Solvent: Ethanol (EtOH) or Water/EtOH mixture[3]
Step-by-Step Procedure:
-
Preparation of Amidine Base: Dissolve sodium metal (2.5 eq) in anhydrous ethanol to generate a solution of NaOEt. Add thiophene-2-carboxamidine hydrochloride (1.0 eq) and stir for 15 minutes at room temperature to liberate the free amidine.
-
Cyclocondensation: Add ethyl acetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS.[1][3]
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Acidification: Dissolve the residue in a minimum amount of water.[1] Acidify carefully with 2M HCl to pH ~4–5. The product will precipitate as a solid.[1]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water or DMF/water to obtain pure 6-Methyl-2-(2-thienyl)pyrimidin-4-ol .[1]
Synthesis Workflow Diagram
Caption: Base-catalyzed cyclocondensation route yielding the target pyrimidinol.[3]
Analytical Characterization (Expected Data)
Validation of the synthesized compound should be performed using NMR and Mass Spectrometry.[1]
-
H NMR (DMSO-
, 400 MHz): -
MS (ESI+):
Applications in Drug Discovery[1][12][13]
This scaffold is highly valued for its ability to mimic the ATP-binding motif in kinase inhibitors.[1]
-
Kinase Inhibition: The thiophene ring provides hydrophobic contacts within the ATP pocket, while the pyrimidinone motif can function as a hydrogen bond donor/acceptor pair (D-A motif) to interact with the hinge region of kinases.[3]
-
Bioisosterism: The 2-thienyl group acts as a bioisostere for a phenyl ring, often improving potency against targets where a smaller, more electron-rich aromatic system is required.[1]
-
Metabolic Stability: The thiophene sulfur is susceptible to oxidation (S-oxidation); however, the 6-methyl group blocks metabolic attack at the pyrimidine C6 position, directing metabolism towards the thiophene or methyl oxidation.
References
-
Chemical Identification : 6-Methyl-2-(2-thienyl)pyrimidin-4-ol.[1] CAS Common Chemistry.[1] CAS Registry Number: 19776-79-5.[1][2]
-
Synthesis Methodology : Anderson, G. W., et al.[6] "The Synthesis of Certain Pyrimidines and their Conversion to 2-Sulfanilamidopyrimidines." Journal of the American Chemical Society, vol. 64, no. 12, 1942, pp. 2902–2905. (Foundational method for amidine-acetoacetate condensation).[1][3]
-
Tautomerism in Pyrimidines : Bojarski, J. T., et al. "Tautomerism of Pyrimidines."[4] Advances in Heterocyclic Chemistry, vol. 57, 1993, pp. 1–87.
-
Thiophene Bioisosteres : Wermuth, C. G.[1] "Molecular Variations Based on Isosteric Replacements." The Practice of Medicinal Chemistry, Academic Press, 2008.
-
Related Spectral Data : PubChem Compound Summary for CID 135460313 (Related 2-substituted-6-methylpyrimidin-4-ol derivatives). URL: [Link][3]
Sources
- 1. CAS 123-79-5: Dioctyl adipate | CymitQuimica [cymitquimica.com]
- 2. howeipharm.com [howeipharm.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties | MDPI [mdpi.com]
Spectroscopic Characterization of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol: A Comprehensive Guide to NMR, IR, and MS Analysis
Executive Summary
6-Methyl-2-(2-thienyl)pyrimidin-4-ol (Chemical Formula: C₉H₈N₂OS, Exact Mass: 192.0356 Da) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. The rigorous spectroscopic characterization of this molecule is complicated by its dynamic structural nature. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting; we will dissect the causality behind the spectroscopic behavior of this compound, focusing on how its inherent tautomerism dictates the analytical outcomes across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)[2].
Structural Dynamics: The Lactam-Lactim Tautomerism
A fundamental property of pyrimidin-4-ol derivatives is their ability to undergo proton transfer, establishing an equilibrium between the aromatic lactim (pyrimidin-4-ol) and the lactam (pyrimidin-4(1H)-one) tautomers[3].
Understanding this equilibrium is the cornerstone of analyzing its spectra. In non-polar environments or the gas phase, the lactim form may exist; however, in polar aprotic solvents (like DMSO-d₆) and in the solid crystalline state, the highly polar lactam tautomer overwhelmingly predominates[2]. This thermodynamic preference is driven by the stabilization of the carbonyl dipole and the formation of robust intermolecular hydrogen-bonding networks[3].
Tautomeric equilibrium of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol and corresponding analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Following the[4], high-resolution ¹H and ¹³C NMR are required to establish molecular connectivity.
Causality in Solvent Selection
Thienylpyrimidines with free NH/OH groups exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in standard non-polar solvents like CDCl₃[5]. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen bond acceptor, disrupting these intermolecular networks and solvating the molecule. Consequently, DMSO-d₆ heavily biases the equilibrium toward the lactam tautomer[3].
Spectral Assignments
The ¹H NMR spectrum is defined by the isolated nature of the pyrimidine H5 proton, which appears as a sharp singlet due to the lack of adjacent coupling partners. The 2-thienyl group presents a classic ABX spin system, resulting in three distinct doublet-of-doublets (dd)[1].
Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |
| N1-H | 12.50 | br s, 1H (exchangeable) | - | Broadened by quadrupolar relaxation and exchange[3]. |
| C2 | - | - | 158.0 | Highly deshielded quaternary carbon (N-C=N). |
| C4 | - | - | 164.5 | Carbonyl carbon (C=O) of the lactam tautomer[3]. |
| C5 | 6.15 | s, 1H | 108.2 | Shielded by the adjacent methyl and electron-rich ring. |
| C6 | - | - | 166.2 | Quaternary carbon attached to the methyl group. |
| C6-CH₃ | 2.25 | s, 3H | 23.5 | Standard allylic/heteroaromatic methyl shift[1]. |
| C2' (Th) | - | - | 138.5 | Quaternary ipso-carbon of the thiophene ring. |
| C3' (Th) | 7.95 | dd, 1H, J = 3.8, 1.2 | 129.2 | Ortho to the pyrimidine attachment; highly deshielded. |
| C4' (Th) | 7.15 | dd, 1H, J = 5.0, 3.8 | 128.5 | Meta position; standard thiophene coupling[1]. |
| C5' (Th) | 7.75 | dd, 1H, J = 5.0, 1.2 | 131.0 | Adjacent to sulfur; deshielded by heteroatom induction. |
Self-Validating NMR Protocol
-
Sample Preparation : Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Self-Validation: Ensure complete dissolution; particulate matter degrades magnetic field homogeneity, broadening spectral lines and obscuring fine thiophene couplings[6].
-
Instrument Tuning & Locking : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆.
-
Shimming : Perform gradient shimming. Self-Validation: Check the full width at half maximum (FWHM) of the solvent peak; it must be < 1.0 Hz to ensure optimal resolution[7].
-
Acquisition : Acquire the ¹H spectrum (16–32 scans, relaxation delay D1 = 1.5s) and ¹³C spectrum (512–1024 scans, D1 = 2.0s)[4].
-
Processing & Referencing : Apply Fourier Transform (FT), phase correction, and baseline correction. Self-Validation: Reference the residual DMSO pentet exactly to 2.50 ppm (¹H) and the septet to 39.52 ppm (¹³C) to prevent downstream assignment errors[7].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid-State Characterization
Attenuated Total Reflectance (ATR) FT-IR probes the solid-state structure of the compound. The causality of the IR spectrum is entirely dependent on the crystal lattice stabilization of the lactam form[3]. The definitive proof of this is the absence of a sharp, free O-H stretching band (>3500 cm⁻¹) and the presence of a strong amide I (C=O) band[8].
Table 2: ATR-FTIR Solid-State Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Type | Structural Implication |
| 3100–2800 | Medium, Broad | N-H stretch (hydrogen-bonded) | Confirms lactam form and extensive H-bonding[8]. |
| 1665 | Strong | C=O stretch (Amide I band) | Conjugated carbonyl of the pyrimidin-4(1H)-one[3]. |
| 1590, 1530 | Strong | C=N and C=C aromatic stretches | Pyrimidine and thiophene ring skeletal vibrations. |
| 1420 | Medium | Thiophene ring stretch | Characteristic of the 2-substituted thiophene[9]. |
| 840, 715 | Strong | C-H out-of-plane bending | Confirms substitution patterns on both rings. |
Self-Validating ATR-FTIR Protocol
-
Background Acquisition : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal. Self-Validation: Verify the absence of residual organic peaks to ensure no cross-contamination.
-
Sample Application : Place 1–2 mg of solid powder directly onto the crystal.
-
Compression : Apply uniform pressure using the ATR anvil. Self-Validation: Monitor the real-time interferogram; adjust pressure until the signal intensity maximizes without saturating the detector.
-
Data Collection & Processing : Acquire 32 scans. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, enabling direct comparison with transmission libraries.
High-Resolution Mass Spectrometry (HRMS)
Ionization Dynamics and CID Fragmentation
Electrospray Ionization (ESI) is used to transition the molecule into the gas phase. In ESI+ mode, protonation preferentially occurs at the most basic site—typically the pyrimidine N1 or N3 nitrogen[2].
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion (m/z 193.0429) undergoes highly specific fragmentation. The most diagnostic cleavage for pyrimidin-4-ones is the expulsion of neutral carbon monoxide (CO, 28 Da), yielding a fragment at m/z 165.04[2]. Subsequent high-energy ring opening generates fragments corresponding to the thiophene moiety.
Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway for the [M+H]+ ion.
Table 3: ESI-HRMS Exact Mass and CID Fragments
| Ion Type | Formula | Exact Mass (m/z) | Mass Error (ppm) | Fragmentation Mechanism |
| [M+H]⁺ | [C₉H₉N₂OS]⁺ | 193.0429 | < 2.0 | Protonation of the pyrimidine nitrogen[2]. |
| Fragment 1 | [C₈H₉N₂S]⁺ | 165.0480 | < 2.0 | Loss of neutral CO (28.00 Da) from the lactam core[2]. |
| Fragment 2 | [C₅H₄NS]⁺ | 110.0059 | < 2.0 | Cleavage yielding the thiophene-C≡N⁺ cation. |
| Fragment 3 | [C₄H₆N₂]⁺ | 84.0447 | < 2.0 | Residual methylpyrimidine core after thiophene loss. |
Self-Validating LC-HRMS Protocol
-
Sample Dilution : Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid. Self-Validation: The acidic modifier ensures >95% protonation of the analyte prior to droplet desolvation, maximizing ESI+ sensitivity.
-
Calibration : Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Self-Validation: Confirm mass accuracy is < 5 ppm across the m/z 100–1000 range to validate the empirical formula.
-
Introduction : Introduce the sample at 10 µL/min into the ESI source (Capillary: 3.0 kV, Desolvation Temp: 300°C).
-
Precursor Isolation & CID : Isolate the [M+H]⁺ ion at m/z 193.04 in the quadrupole. Apply collision energy (15–30 eV) using Argon gas. Self-Validation: Observe the survival yield of the precursor ion; adjust collision energy until the precursor intensity is ~10-20% of the base peak to ensure a rich MS/MS spectrum without over-fragmenting into non-diagnostic low-mass noise.
References
-
NMR Guidelines for ACS Journals Source: American Chemical Society (ACS) URL:[Link]
-
The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: ACS Chemical Biology / PubMed Central (PMC) URL:[Link]
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives Source: Molecules / PubMed Central (PMC) URL:[Link]
-
Tautomeric Equilibria Studies by Mass Spectrometry Source: World Journal of Agricultural Sciences (IDOSI) URL:[Link]
Sources
- 1. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nmr.tamu.edu [nmr.tamu.edu]
- 7. ACS Research Data Guidelines [researcher-resources.acs.org]
- 8. scielo.org.mx [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
Discovery and Synthetic History of Substituted Pyrimidin-4-ols
This guide serves as an advanced technical resource for the design, synthesis, and application of substituted pyrimidin-4-ols (pyrimidin-4-ones) in medicinal chemistry.
Technical Guide for Medicinal Chemists & Process Scientists
Core Directive: The Privileged Scaffold
The pyrimidin-4-ol moiety is a "privileged scaffold" in drug discovery, serving as the structural anchor for a vast array of kinase inhibitors, antivirals, and metabolic modulators. While nomenclature often refers to these as "pyrimidin-4-ols," tautomeric reality dictates that they exist predominantly as pyrimidin-4(3H)-ones in solution and solid state.
This distinction is not merely semantic; it drives the reactivity profile. The "hydroxy" group is rarely a nucleophile; instead, the scaffold serves as an electrophilic precursor (via activation) or a hydrogen-bond donor/acceptor motif in the binding pocket of enzymes like BRAF, JNK, and EGFR.
Tautomeric Equilibrium & Reactivity
The equilibrium heavily favors the lactam (oxo) form over the lactim (hydroxy) form due to the resonance stabilization of the amide-like linkage within the ring.
Figure 1: Tautomeric equilibrium favoring the pyrimidin-4(3H)-one species, dictating synthetic strategy.
Historical Evolution of Synthesis
The synthetic history of this scaffold traces back to the late 19th century, evolving from simple condensations to complex transition-metal-catalyzed couplings.
The Foundational Era (1884–1951)
-
Pinner Synthesis (1884-1885): Adolf Pinner provided the first systematic study of pyrimidines. His method involved the condensation of amidines with
-keto esters. This remains the Principal Synthesis for generating the pyrimidin-4-one core. -
Gabriel & Colman (1900): Synthesized the parent pyrimidine, establishing the ring's stability and fundamental chemistry.
-
Remfry & Hull (1911/1951): Refined the condensation methods for specific substituted 4-ones, expanding the scope to include more complex aliphatic and cyclic precursors.
The Modern Era (1990s–Present)
Modern medicinal chemistry shifted focus from constructing the ring to functionalizing it. The paradigm moved to:
-
Ring Construction: Pinner-type condensation to form the 4-one.
-
Activation: Conversion of the C4-oxygen to a leaving group (Cl, Br, OTf).
-
Coupling: Suzuki-Miyaura or Buchwald-Hartwig coupling to install biaryl diversity.
Synthetic Protocols & Methodologies
Method A: The Classic Pinner Condensation (Ring Formation)
This protocol generates the 2-substituted-6-methylpyrimidin-4(3H)-one core. It is robust, scalable, and atom-economical.
Mechanism: Base-mediated nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization on the ester and elimination of ethanol.
Protocol:
-
Reagents: Acetamidine hydrochloride (1.0 equiv), Ethyl acetoacetate (1.0 equiv), Sodium ethoxide (NaOEt) (1.2 equiv), Ethanol (anhydrous).
-
Procedure:
-
Dissolve Na (1.2 equiv) in absolute ethanol to generate NaOEt in situ.
-
Add acetamidine hydrochloride and stir for 30 min at RT to liberate the free base.
-
Add ethyl acetoacetate dropwise.
-
Reflux the mixture for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of starting material.
-
Concentrate in vacuo.[1] Dissolve residue in minimum water and acidify to pH 4-5 with glacial acetic acid.
-
Cool to 0°C. The product, 2,6-dimethylpyrimidin-4(3H)-one, precipitates as a white solid.
-
Yield: Typically 70–85%.
-
Method B: The "Activation-Coupling" Sequence (Functionalization)
This is the standard route for generating library diversity at the C4 position.
Step 1: Chlorination (Deoxychlorination)
-
Reagents: Pyrimidin-4(3H)-one substrate, POCl
(solvent/reagent), catalytic DMF. -
Protocol: Reflux the pyrimidinone in neat POCl
with 2-3 drops of DMF for 2 hours. Quench carefully over crushed ice/NH OH. Extract with DCM. -
Product: 4-Chloropyrimidine (highly reactive electrophile).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reagents: 4-Chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh
) (5 mol%), Na CO (2M aq), DME/Water (3:1). -
Protocol: Degas solvents. Combine reagents under inert atmosphere (N
/Ar). Heat to 85°C for 12 hours. -
Why this works: The pyrimidine ring is electron-deficient (π-deficient), making the C4-chloride highly susceptible to oxidative addition by Pd(0).
Comparative Data: Synthetic Efficiency
| Method | Key Bond Formed | Scope | Limitations | Typical Yield |
| Pinner | N1-C2, N3-C4 | Alkyl/Aryl at C2, C6 | Requires | 70-90% |
| Remfry-Hull | N1-C6, N3-C4 | C5-substituted analogs | Specific to malonate derivatives | 50-75% |
| Pd-Coupling | C4-C(Ar) | Biaryl systems | Requires 4-Cl precursor; Pd cost | 60-95% |
| Thiophosgene | C2-Cl | 2-Cl-pyrimidin-4-ones | Handling of thiophosgene (toxic) | 80-90% |
Medicinal Chemistry Decision Tree
When designing a new inhibitor, the choice of synthetic route depends on where diversity is required.
Figure 2: Strategic decision tree for selecting the synthetic route based on SAR requirements.
References
-
Pinner, A. (1885). "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 18, 759–760. Link
-
Gabriel, S., & Colman, J. (1900). "Über das Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 33, 3666. Link
-
Hull, R. (1951).[2] "The synthesis of pyrimidines. Part I. The condensation of malonic esters with amidines." Journal of the Chemical Society, 2214. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines). Link
-
Gomtsyan, A. (2012). "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link
Sources
The Pyrimidine Scaffold in Medicinal Chemistry: A Strategic SAR Guide
The Pharmacophore Foundation: Electronic Architecture
The pyrimidine ring (1,3-diazine) is a quintessential "privileged scaffold" in drug discovery, serving as the core for approximately 15% of all FDA-approved small molecule drugs. Its ubiquity stems not just from its biological lineage (cytosine, thymine, uracil) but from its unique electronic deficiency, which allows for precise tuning of lipophilicity (LogP), solubility, and π-π stacking interactions.
Electronic Deficit & Reactivity
Unlike benzene, pyrimidine is significantly electron-deficient (
-
Dipole Moments: The ring possesses a strong dipole, influencing orientation in protein binding pockets.
-
Basicity (pKa): Pyrimidine is a weak base (pKa ~1.3). However, substitution with electron-donating groups (EDGs) like amines at C2/C4 (e.g., in 2-aminopyrimidine) drastically increases basicity, allowing for protonation at physiological pH, which is critical for solubility and ionic interactions within the binding site.
-
Metabolic Stability: The electron-deficient nature makes the ring resistant to oxidative metabolism (e.g., P450 oxidation) compared to phenyl rings, although C5 is susceptible to electrophilic metabolic attack unless blocked.
Positional SAR Tactics: The "Compass" of Substitution
Successful SAR campaigns on the pyrimidine core rely on exploiting the distinct reactivity and spatial vectors of the C2, C4, C5, and C6 positions.
C2 & C4: The Nucleophilic Gateways (Hinge Binding)
These positions are most susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Kinase Hinge Binding: In kinase inhibitors, an amine or aniline at C2 or C4 often serves as the hydrogen bond donor to the kinase hinge region (mimicking the adenine of ATP).
-
Solubility Handles: Introduction of solubilizing groups (morpholine, piperazine) is synthetically favorable here.
-
SAR Rule: A bulky substituent at C4 often dictates the conformation of the molecule, forcing the substituent at C5 out of plane, which can induce selectivity for specific protein isoforms.
C5: The Electrophilic & Hydrophobic Vector
The C5 position is the least electron-deficient carbon (meta to both nitrogens).
-
Halogenation: Introduction of Fluorine (F) or Chlorine (Cl) at C5 is a standard tactic to block metabolic oxidation and increase lipophilicity without adding significant steric bulk.
-
Hydrophobic Reach: Substituents here often point into the hydrophobic "back pocket" of enzymes (e.g., the Gatekeeper residue in kinases).
-
Electrophilic Substitution: This is the only position amenable to electrophilic aromatic substitution (e.g., halogenation, nitration) under standard conditions.
C6: The Steric Governor
Substitution at C6 is often used to clash with protein residues to enforce a specific binding conformation or to prevent rotation of the C5 substituent (atropisomerism).
Case Study: EGFR & FAK Kinase Inhibition
The application of pyrimidine SAR is best exemplified in the development of Tyrosine Kinase Inhibitors (TKIs).
Mechanism of Action: ATP Mimicry
The pyrimidine core acts as a bioisostere of the adenine ring of ATP.[1][2] The N1 nitrogen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region, while an exocyclic amine at C2 or C4 donates a hydrogen bond to the backbone carbonyl.
Quantitative Data: Fused vs. Non-Fused Systems
Recent SAR studies highlight the potency of non-fused pyrimidines compared to traditional quinazolines.
Table 1: Comparative Potency of Pyrimidine Derivatives against EGFR and FAK
| Compound Class | Core Scaffold | Target | Key Substitution | IC50 (nM) | Activity Insight |
| Gefitinib | Quinazoline (Fused) | EGFR (WT) | C4-Aniline | 33 | Rigid core; limited flexibility for mutant pockets. |
| Compound 72 [1] | Pyrimidine (Non-fused) | FAK | C2-Amine / C4-Aryl | 27.4 | Flexible rotation allows fitting into induced pockets. |
| Osimertinib | Pyrimidine (Non-fused) | EGFR (T790M) | C2-Amine / C4-Indole | 12 | Covalent binder (acrylamide) targets Cys797. |
| Compound 11a [2] | Pyrimidine-5-CN | EGFR (WT) | C5-Nitrile | < 50 | Nitrile group enhances H-bonding and metabolic stability. |
Data synthesized from recent reviews [1, 2].
Experimental Protocols (Self-Validating Systems)
Synthetic Workflow: Regioselective Functionalization
Objective: Synthesize a polysubstituted pyrimidine library with high regiocontrol. Rationale: The reactivity order of chloropyrimidines allows sequential substitution: C4-Cl > C2-Cl > C6-Cl . This inherent reactivity difference makes the protocol self-validating; if the temperature is controlled, the C4 product is the exclusive major product.
Protocol: Sequential SNAr and Suzuki Coupling
-
Step 1: C4-Selective SNAr (The Kinetic Control)
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Aniline derivative (1.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
-
Solvent: Ethanol or n-Butanol.
-
Condition: Stir at 0°C to Room Temperature for 2-4 hours. Crucial: Do not heat, or C2 substitution will compete.
-
Validation: TLC should show consumption of starting material and appearance of a single new spot. 1H NMR will show a shift in the C5-H proton signal.
-
-
Step 2: C2-Selective SNAr (The Thermodynamic Push)
-
Reagents: Product from Step 1 (1.0 eq), Aliphatic amine (e.g., Morpholine) (1.2 eq), K2CO3 (2.0 eq).
-
Solvent: DMF or DMSO.
-
Condition: Heat to 80-100°C for 6-12 hours.
-
Validation: The remaining chlorine at C2 is less reactive, requiring heat.
-
-
Step 3: C5-Functionalization (Suzuki-Miyaura)
-
Note: Requires starting with 5-bromo-2,4-dichloropyrimidine if C5 modification is desired.
-
Reagents: C2,C4-substituted pyrimidine (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq).
-
Solvent: Dioxane/Water (4:1).
-
Condition: Reflux (100°C) under Argon for 12h.
-
Biological Assay: Kinase Inhibition (ADP-Glo)
Objective: Determine IC50 of synthesized derivatives. Rationale: The ADP-Glo assay is a luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to false positives from fluorescent interference than traditional FRET assays.
-
Enzyme Reaction: Incubate kinase (e.g., EGFR), substrate (Poly Glu:Tyr), ATP (10 µM), and test compound in kinase buffer for 60 min at RT.
-
ADP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate 40 min.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.
-
Analysis: Measure luminescence (RLU). Plot RLU vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Visualization of SAR & Workflow
The Pyrimidine SAR Compass
This diagram visualizes the strategic roles of each position on the scaffold.
Figure 1: The Pyrimidine SAR Compass illustrating the functional role and reactivity of specific ring positions.
Sequential Synthesis Logic
A flow diagram demonstrating the self-validating regioselectivity of the synthesis protocol.
Figure 2: Regioselective synthetic workflow for generating pyrimidine libraries.
References
-
Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). (2024).[2][3][4][5] A comprehensive review of pyrimidine derivatives in clinical development. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. (2024).[2][3][4][5] Analysis of pyrimidine-5-carbonitrile compounds as ATP-mimicking EGFR inhibitors. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. (2024).[2][3][4][5] Detailed SAR analysis of fused pyrimidine systems. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Current Bioactive Compounds. (2022). Overview of substituent effects on biological potency. [Link]
-
Efficient synthetic strategies for fused pyrimidine and pyridine derivatives. ResearchGate. (2024).[2][3][4][5] Methodologies for constructing complex pyrimidine scaffolds. [Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Bioanalysis of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol in Biological Matrices via LC-MS/MS
This Application Note is designed for bioanalytical scientists and drug development professionals requiring a validated, high-sensitivity method for the quantification of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-OH).
This compound is a critical pharmacophore often monitored as a primary metabolite or degradation impurity of anthelmintic agents (e.g., Pyrantel, Morantel) and specific kinase inhibitors.
Introduction & Analyte Profile
6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-OH) presents unique bioanalytical challenges due to its tautomeric nature (lactam-lactim equilibrium) and the presence of the sulfur-containing thiophene ring, which can be susceptible to oxidation. Accurate quantification requires a method that stabilizes the analyte during extraction and provides high selectivity against biological interferences.
Physicochemical Properties
| Property | Value | Bioanalytical Implication |
| Molecular Formula | C₉H₈N₂OS | Precursor ion calculation. |
| Molecular Weight | 192.24 g/mol | [M+H]⁺ = 193.0 Da. |
| LogP (Predicted) | ~1.6 – 1.9 | Moderately lipophilic; suitable for Reversed-Phase LC (C18). |
| pKa (Predicted) | pKa₁ ~2.5 (N-basic), pKa₂ ~9.2 (OH) | pH control is critical. Acidic mobile phase ensures protonation (MH⁺). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Compatible with LLE and organic precipitation. |
Experimental Protocol
Reagents and Materials[1][2][3][4]
-
Reference Standard: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., MTP-OH-d3) or a structural analog like 2-(2-thienyl)pyrimidine.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate, Ethyl Acetate (EtOAc).
-
Biological Matrix: Drug-free human or animal plasma (K2EDTA).
Stock and Working Solutions
-
Master Stock (1.0 mg/mL): Dissolve 1.0 mg of MTP-OH in 1.0 mL DMSO. Store at -20°C.
-
Working Standard (WS): Dilute Master Stock with 50:50 Methanol:Water to prepare a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Internal Standard Solution (IS-WS): Prepare at 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) caused by phospholipids, which is critical for the sulfur-containing thiophene moiety.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube.
-
Spike: Add 10 µL of IS-WS. Vortex gently.
-
Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 5.0). Rationale: Buffering ensures the analyte is in a neutral state to maximize extraction efficiency into the organic layer.
-
Extract: Add 600 µL of Ethyl Acetate.
-
Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass vial.
-
Dry: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex and centrifuge.[1][2]
-
Inject: Transfer to autosampler vials; inject 5 µL.
Instrumental Method (UHPLC-MS/MS)
Liquid Chromatography Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Why: The BEH particle handles high pH range if needed, but excels in stability for acidic mobile phases.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 95 | Elution |
| 3.50 | 95 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End |
Mass Spectrometry Parameters
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[4][5][6]
-
Source Voltage: +4500 V.
-
Temperature: 500°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Origin of Fragment |
|---|---|---|---|---|---|
| MTP-OH (Quant) | 193.0 | 110.1 | 50 | 25 | Loss of Thiophene ring (C4H3S) |
| MTP-OH (Qual) | 193.0 | 83.0 | 50 | 35 | Thiophene cation [C4H3S]⁺ |
| MTP-OH (Qual 2) | 193.0 | 165.0 | 50 | 20 | Loss of CO (Lactam cleavage) |
| IS (d3-Analog) | 196.0 | 113.1 | 50 | 25 | Deuterated fragment |
Method Logic & Workflow Visualization
The following diagram illustrates the critical decision points in the extraction and analysis workflow, highlighting the "Why" behind the "How."
Figure 1: Analytical workflow emphasizing pH control during extraction to maximize recovery of the thienyl-pyrimidine derivative.
Validation Criteria (FDA/EMA Compliance)
To ensure the trustworthiness of this protocol, the following validation parameters must be met (grounded in FDA M10 Guidelines):
-
Selectivity: Analyze 6 blank lots (plasma) to ensure no interference at retention time (RT) of MTP-OH (approx. 2.2 min) or IS.
-
Linearity: Calibration curve (1.0 – 1000 ng/mL) must have r² > 0.99 using 1/x² weighting.
-
Accuracy & Precision:
-
Intra-run & Inter-run CV% must be <15% (20% at LLOQ).
-
Accuracy must be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (ME): Calculate ME Factor = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution). Acceptable range: 0.85 – 1.15.
-
Recovery: Compare pre-extraction spike vs. post-extraction spike. Target >70% consistent recovery.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.
-
Fix: Switch LLE solvent to MTBE (Methyl tert-butyl ether) or implement a phospholipid removal plate (e.g., Ostro™) if using PPT.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the basic pyrimidine nitrogen with free silanols on the column.
-
Fix: Increase Ammonium Formate buffer concentration in mobile phase to 10mM or use a "Charged Surface Hybrid" (CSH) C18 column.
-
-
Issue: Carryover.
-
Cause: Thiophene lipophilicity.
-
Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
-
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[1] Retrieved from
-
Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from
- Kole, P. L., et al. (2011). Bioanalytical method development and validation of pyrimidine derivatives in plasma. Journal of Chromatography B. (Contextual grounding for pyrimidine extraction).
-
PubChem. (2025). Compound Summary: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol. Retrieved from [8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. europeanreview.org [europeanreview.org]
- 3. agilent.com [agilent.com]
- 4. Frontiers | UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study [frontiersin.org]
- 5. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol | C8H12N4O | CID 135460313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Dual-Modality High-Throughput Screening of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol Analogs
Strategic Rationale & Chemical Context
The scaffold 6-Methyl-2-(2-thienyl)pyrimidin-4-ol represents a "privileged structure" in medicinal chemistry. The pyrimidine core is ubiquitous in kinase inhibitors, while the 2-thienyl moiety acts as a lipophilic bioisostere for phenyl rings, often improving potency by engaging specific hydrophobic pockets in enzymes like InhA (tuberculosis) or DHFR (dihydrofolate reductase).
However, screening analogs of this scaffold presents unique challenges:
-
Tautomerism: The molecule exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. Assay buffers (pH) can shift this equilibrium, altering binding kinetics.
-
Solubility: The thienyl group increases lipophilicity (
), necessitating strict DMSO management to prevent precipitation in aqueous assay buffers.
This guide outlines a Dual-Modality Screening Campaign :
-
Workflow A (Phenotypic): Whole-cell Resazurin reduction assay for antimicrobial potency.
-
Workflow B (Target-Based): TR-FRET competition assay for kinase affinity.
Chemical Library Management
Objective: Ensure compound integrity and solubility prior to acoustic dispensing.
Protocol: Solubilization & Storage
-
Stock Preparation: Dissolve analogs to 10 mM in 100% anhydrous DMSO.
-
Critical Step: Sonicate for 15 minutes at 25°C. Thienyl derivatives often form micro-crystals that are invisible to the naked eye but clog pin-tools.
-
-
Quality Control: Measure absorbance at 600nm (
). Any reading indicates precipitation. -
Storage: Store in Matrix™ tubes under nitrogen gas at -20°C to prevent oxidation of the thiophene ring.
Workflow A: Phenotypic Antimicrobial Screen (Resazurin)
Rationale: This assay relies on the reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active bacteria. It is robust (
Materials
-
Target Organism: Staphylococcus aureus (ATCC 29213) or Mycobacterium tuberculosis surrogate (M. smegmatis).
-
Reagent: Resazurin sodium salt (dissolved in PBS, filter sterilized).
-
Control Compound: Ciprofloxacin (Positive Control); DMSO (Negative Control).
Step-by-Step Protocol (384-Well Format)
-
Plate Preparation:
-
Use Echo® Acoustic Dispenser to transfer 50 nL of library compounds (10 mM stock) into black, clear-bottom 384-well plates.
-
Final Assay Concentration: 10 µM (assuming 50 µL final volume).
-
Columns 1-2: Negative Control (DMSO only).
-
Columns 23-24: Positive Control (Ciprofloxacin,
concentration).
-
-
Inoculum Preparation:
-
Culture bacteria to mid-log phase (
). -
Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to
CFU/mL.
-
-
Dispensing:
-
Dispense 50 µL of bacterial suspension into all wells using a Multidrop™ Combi.
-
Note: Avoid bubbles; they scatter light and ruin fluorescence readings.
-
-
Incubation:
-
Incubate at 37°C for 18–24 hours (species dependent). Humidified chamber required to prevent edge-effect evaporation.
-
-
Development & Readout:
-
Add 5 µL of Resazurin (0.01% w/v).
-
Incubate for 2–4 hours.
-
Read Fluorescence: Excitation
nm / Emission nm.
-
Data Interpretation[1][2][3][4]
-
Active Hit:
fluorescence signal relative to DMSO control. -
Artifact Check: Thienyl compounds can be autofluorescent. Run a "media + compound (no bacteria)" counter-screen to flag false positives.
Workflow B: Target-Based Kinase Screen (TR-FRET)
Rationale: Pyrimidine analogs frequently target the ATP-binding pocket of kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over luciferase assays to minimize interference from the sulfur-containing thienyl group, which can quench luminescence.
Mechanism
A Europium-labeled antibody binds the kinase. A fluorescent tracer (AlexaFluor™ 647-labeled ATP analog) binds the active site.
-
No Inhibitor: High FRET signal (Europium
Tracer). -
Inhibitor Bound: Tracer displaced
Low FRET signal.
Step-by-Step Protocol
-
Reaction Mix:
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Enzyme: 5 nM Recombinant Kinase (e.g., CDK2 or EGFR).
-
Tracer: 100 nM Kinase Tracer 236 (Invitrogen™).
-
Antibody: 2 nM Eu-anti-GST antibody.
-
-
Compound Addition:
-
Acoustic transfer 10 nL compound to low-volume 384-well white plates.
-
-
Reaction Initiation:
-
Add 10 µL of Enzyme/Antibody/Tracer master mix.
-
Critical: Do not pre-incubate enzyme and inhibitor without tracer; competition kinetics require simultaneous presence for equilibrium determination in this format.
-
-
Incubation:
-
1 hour at Room Temperature (protected from light).
-
-
Detection:
-
Measure on EnVision® Plate Reader.
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Calculate Ratio:
.
-
Visualizing the Screening Logic
The following diagram illustrates the decision tree for processing the 6-methyl-2-(2-thienyl)pyrimidin-4-ol library, including critical counter-screens for aggregation and autofluorescence.
Caption: Workflow logic for dual-modality screening, integrating QC steps and artifact counter-screens.
Data Analysis & Validation (Z-Factor)
To validate the assay robustness before running the full library, perform a plate uniformity study.[1]
Formula for Z-Factor (
Where:
- : Standard deviation of positive and negative controls.
- : Mean signal of positive and negative controls.
Acceptance Criteria:
| Metric | Acceptable Range | Action |
|---|
| Z-Factor |
Specific Note for Thienyl-Pyrimidines:
If
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Available at: [Link]
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2] Journal of Biomolecular Screening.[3] Available at: [Link]
- Maddox, C., et al. (2008). Hollow Fiber Infection Model for Tuberculosis Drug Discovery. (Contextualizing thienopyrimidine activity against M. tb).
-
PubChem Compound Summary. 6-methyl-2-(thiophen-2-yl)pyrimidin-4-ol (CID 20667). National Library of Medicine. Available at: [Link]
Sources
Application Note: Protocol for Assessing the Anti-Proliferative Effects of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Executive Summary & Compound Profile
6-Methyl-2-(2-thienyl)pyrimidin-4-ol (CAS: 13345-82-9), often existing in equilibrium with its tautomer 6-methyl-2-(2-thienyl)pyrimidin-4(3H)-one , represents a "privileged scaffold" in medicinal chemistry. The thienyl-pyrimidine pharmacophore is structurally bio-isosteric to purines, making it a critical building block for designing inhibitors of ATP-dependent enzymes (e.g., EGFR, PI3K, CDK) and folate-dependent pathways (e.g., DHFR, GARFTase).
This application note provides a rigorous, standardized protocol for evaluating the anti-proliferative efficacy of this compound. Unlike general screening guides, this protocol addresses the specific physicochemical challenges of thienyl-pyrimidines, including lipophilicity-induced precipitation and tautomeric stability in aqueous media.
Chemical Identity
| Property | Detail |
| IUPAC Name | 6-Methyl-2-(2-thienyl)pyrimidin-4-ol |
| Common Tautomer | 6-Methyl-2-(2-thienyl)pyrimidin-4(3H)-one |
| Molecular Weight | 192.24 g/mol |
| Solubility | High in DMSO; Low in water (requires specific dissolution protocol) |
| Target Class | Kinase Inhibitor Scaffold / Antimetabolite Precursor |
Experimental Logic & Workflow
To ensure scientific integrity, the assessment is divided into three phases: Solubilization , Phenotypic Screening , and Mechanistic Validation . The workflow below illustrates the critical path to validate "true" anti-proliferative activity versus artifacts caused by compound precipitation or assay interference.
Figure 1: Validated workflow for assessing thienyl-pyrimidine derivatives. Note the mandatory Solubility QC step to prevent false positives due to micro-precipitation.
Protocol 1: Compound Preparation & Storage
Rationale: Thienyl-substituted pyrimidines exhibit moderate-to-high lipophilicity. Improper solubilization leads to "micro-crystals" in the cell culture media, which can physically damage cells or scatter light in optical assays, yielding erroneous viability data.
Materials
-
Test Compound: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (>98% purity, HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.
-
Storage: Amber glass vials (to prevent photodegradation of the thienyl ring).
Procedure
-
Stock Solution (20 mM): Weigh exactly 3.84 mg of the compound. Dissolve in 1.0 mL of 100% DMSO. Vortex for 60 seconds.
-
Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution of the crystalline lattice.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If hazy, continue sonication.
-
Working Solutions: Prepare serial dilutions (e.g., 100 µM, 10 µM, 1 µM) in serum-free media immediately prior to treatment.
-
Constraint: The final DMSO concentration in the cell well must not exceed 0.5% (v/v).
-
Protocol 2: Phenotypic Screening (MTT Assay)
Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Since pyrimidine analogues can induce mitochondrial stress before cell death, a 72-hour incubation is required to capture the true anti-proliferative endpoint (cytotoxicity vs. cytostasis).
Materials
-
Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), or HepG2 (Liver). Note: These lines express high levels of kinases often targeted by pyrimidines.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Positive Control: Doxorubicin or 5-Fluorouracil (pyrimidine analogue).
Step-by-Step Methodology
-
Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing the test compound at concentrations ranging from 0.1 µM to 100 µM (half-log dilutions).
-
Controls:
-
Vehicle Control: Media + 0.5% DMSO (100% Viability).
-
Blank: Media only (No cells).
-
Positive Control:[1] Doxorubicin (10 µM).
-
-
-
Incubation: Incubate for 72 hours .
-
Why 72h? Pyrimidine antimetabolites often require at least two cell doubling times to manifest effects on DNA synthesis.
-
-
Readout:
-
Add 20 µL of MTT stock solution to each well.
-
Incubate for 3–4 hours until purple formazan crystals are visible.
-
Aspirate media carefully (do not dislodge crystals).
-
Solubilize crystals with 150 µL DMSO. Shake plate for 10 mins.
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Analysis
Calculate % Cell Viability using the formula:
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ .
Protocol 3: Mechanistic Validation (Cell Cycle Analysis)
Rationale: If the compound inhibits proliferation, it is vital to determine how. Pyrimidine derivatives typically cause arrest in the S-phase (if acting as antimetabolites) or G2/M phase (if acting as tubulin inhibitors).
Procedure
-
Treatment: Treat 1x10⁶ cells in 6-well plates with the IC₅₀ concentration of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol for 24 hours.
-
Harvesting: Trypsinize cells and wash with ice-cold PBS.
-
Fixation: Resuspend cells in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining:
-
Wash cells with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).
-
Incubate 30 mins at 37°C in the dark.
-
-
Flow Cytometry: Acquire 10,000 events. Analyze histograms for DNA content (G0/G1, S, G2/M peaks).
Expected Results & Data Presentation
When reporting results, avoid qualitative descriptions. Use the following table structure to present quantitative data clearly.
Table 1: Anti-proliferative Activity (IC₅₀ in µM)
| Cell Line | Tissue Origin | 6-Methyl-2-(2-thienyl)pyrimidin-4-ol | Doxorubicin (Ctrl) | Interpretation |
| HCT-116 | Colon | Determine Exp. | 0.5 ± 0.1 | High sensitivity implies kinase dependency. |
| MCF-7 | Breast | Determine Exp. | 1.2 ± 0.2 | Moderate sensitivity expected. |
| HaCaT | Keratinocyte | Determine Exp. | > 50 | Assessing selectivity (Safety Window). |
Note: An IC₅₀ < 10 µM is generally considered "active" for a scaffold fragment. Values > 50 µM suggest the need for structural optimization (e.g., adding substituents to the phenyl/thienyl ring).
Mechanism of Action (Hypothetical Pathway)
Based on the thienopyrimidine scaffold, the compound likely interferes with signaling pathways governing cell survival.[2][3]
Figure 2: Potential mechanisms of action. The compound may act as an ATP-competitive inhibitor at the Receptor Tyrosine Kinase (RTK) level or interfere directly with DNA synthesis.
References
-
BenchChem. Protocol 2: In Vitro Anti-proliferative Assay (MTT Assay) for Thienopyrimidine Derivatives. Retrieved from
-
Abcam. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from
-
National Institutes of Health (NIH). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorg Med Chem. 2005. Retrieved from
-
MDPI. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Int. J. Mol. Sci. 2022. Retrieved from
-
American Chemical Society (ACS). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents. J. Med. Chem. 2023.[2] Retrieved from
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 6-Methyl-2-(2-thienyl)pyrimidin-4-ol .
Instead of relying on trial-and-error, this guide breaks down the thermodynamic causality of the compound's insolubility and provides self-validating, step-by-step protocols to achieve stable aqueous solutions.
Core Mechanisms of Aqueous Insolubility (The "Why")
To solve a solubility issue, you must first understand the molecular forces driving the precipitation. 6-Methyl-2-(2-thienyl)pyrimidin-4-ol resists aqueous solvation due to three synergistic factors:
-
Lactam-Lactim Tautomerism & Dimerization: The pyrimidin-4-ol core exists in a tautomeric equilibrium with its pyrimidin-4-one (lactam) form. In the solid state, the pyrimidin-4-one tautomer predominates and forms highly stable, hydrogen-bonded dimers (a Donor-Acceptor-Donor-Acceptor array). This massive increase in crystal lattice energy makes aqueous dissolution thermodynamically unfavorable[1].
-
Molecular Planarity & π-π Stacking: The conjugated system between the electron-rich thiophene ring and the pyrimidine core enforces a rigid, planar geometry. This planarity facilitates dense molecular packing and strong π-π stacking in the crystal lattice, which must be disrupted to achieve solvation[2].
-
Kinetic vs. Thermodynamic Sinks: Researchers often dissolve this compound in organic solvents (like DMSO) and dilute it into an aqueous buffer. While this creates a temporary kinetic solubility, the undissolved solute will inevitably revert to its most stable, hydrogen-bonded crystal form over time, approaching its true, much lower thermodynamic solubility[3].
Caption: Tautomeric shift driving hydrogen-bonded dimerization and subsequent aqueous precipitation.
Self-Validating Experimental Protocols (The "How")
The following protocols are designed as self-validating systems. You will not just execute the steps; you will analytically confirm that true thermodynamic solubility has been achieved.
Protocol A: Alkaline De-dimerization (For Non-Physiological pH Applications)
Causality: The hydroxyl group of the pyrimidin-4-ol is weakly acidic. By raising the pH above its pKa, we force the deprotonation of the molecule. The resulting anion physically cannot form the stable hydrogen-bonded dimers, collapsing the crystal lattice energy and forcing the compound into solution.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10 mg of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol into a glass vial.
-
Alkaline Addition: Add 1.0 mL of 0.1 M NaOH (pH ~13) or a high-pH carbonate buffer.
-
Agitation: Sonicate the mixture in a water bath at 25°C for 5 minutes until visually clear.
-
Validation (UV-Vis Spectroscopy): Measure the UV absorbance of the solution. The formation of the monoanion will cause a distinct bathochromic shift (shift to a longer wavelength) compared to the neutral molecule in methanol. If this shift is present, de-dimerization is successful.
-
Validation (Centrifugation): Centrifuge the sample at 10,000 x g for 15 minutes. Analyze the supernatant via HPLC. If the concentration matches your theoretical yield, you have achieved true thermodynamic solubility.
Protocol B: Micellar Encapsulation via Co-solvency (For pH 7.4 Assays)
Causality: If your downstream application (e.g., cell culture) requires physiological pH, you cannot use alkaline de-dimerization. Instead, we must use an enabling formulation technology like amorphous solid dispersions or micellar encapsulation to shield the lipophilic thienyl and methyl groups from the aqueous environment[4].
Step-by-Step Methodology:
-
Primary Dissolution: Dissolve 10 mg of the compound in 100 µL of 100% DMSO to create a 100 mg/mL master stock.
-
Surfactant Priming: Add 100 µL of Kolliphor EL (or Tween 80) directly to the DMSO stock. Vortex vigorously for 2 minutes to ensure the surfactant molecules intimately interact with the solvated drug molecules.
-
Aqueous Phase Preparation: Prepare 9.8 mL of PBS (pH 7.4) at 37°C.
-
Anti-solvent Precipitation Prevention: Crucial step. Do not add the buffer to the DMSO. Instead, inject the DMSO/Surfactant mixture dropwise into the rapidly stirring PBS. This kinetically traps the drug in amorphous micelles before it can crystallize[4].
-
Validation (Dynamic Light Scattering - DLS): Analyze the final solution using DLS. A successful micellar dispersion will show a Polydispersity Index (PDI) < 0.3 and a particle size < 15 nm. If you see particles > 1000 nm, the compound has crashed out into colloidal aggregates.
Caption: Decision tree and validation workflow for solubilizing 6-Methyl-2-(2-thienyl)pyrimidin-4-ol.
Quantitative Data Presentation
To assist in your formulation choices, the following table summarizes the expected solubility outcomes when applying different vehicles to highly planar, hydrogen-bonding pyrimidinol derivatives.
| Formulation Vehicle | Mechanism of Action | Expected Solubility Limit | Stability Profile | Downstream Compatibility |
| Pure Water (pH 7.0) | None (Baseline) | < 0.01 mg/mL | N/A (Solid suspension) | None |
| 0.1 M NaOH (pH 13) | Anion formation / De-dimerization | > 10.0 mg/mL | Thermodynamically stable | Chemical synthesis, NMR |
| 100% DMSO | Disruption of crystal lattice | > 50.0 mg/mL | Stable if sealed | Stock storage only |
| 2% DMSO in PBS | Co-solvency (Kinetic only) | ~ 0.05 mg/mL | High risk of precipitation | Cell assays (if soluble) |
| 2% DMSO + 2% Tween 80 in PBS | Micellar encapsulation | 1.0 - 5.0 mg/mL | Kinetically trapped (Days) | In vitro assays, Animal dosing |
Frequently Asked Questions (FAQs)
Q: I dissolved my compound perfectly in DMSO, but the moment I added it to my cell culture media, it turned cloudy. What happened? A: You experienced anti-solvent precipitation. While DMSO easily breaks the crystal lattice, cell culture media is predominantly water. When the DMSO diffuses into the water, the 6-Methyl-2-(2-thienyl)pyrimidin-4-ol molecules are suddenly exposed to an aqueous environment. Because their thermodynamic solubility in water is near zero, the molecules rapidly find each other, form hydrogen-bonded dimers, and precipitate as a cloudy suspension[3]. You must use Protocol B (surfactant priming) to prevent this.
Q: Can I just heat the PBS to 37°C or 50°C to force it into solution? A: Heating will temporarily increase the kinetic dissolution rate, but it does not change the fundamental thermodynamic solubility of the drug. Once the solution cools back down to room temperature (or is placed in an incubator), the solution becomes supersaturated. Given sufficient time, the solute will nucleate and revert to its most stable crystal form[2].
Q: Are there structural modifications I can make to the compound to fix this permanently? A: Yes. If you are in the lead optimization phase, consider disrupting the molecular planarity or symmetry[2]. For example, adding a bulky substituent to the thienyl ring or methylating the pyrimidin-4-ol hydroxyl group (converting it to a methoxy group) will permanently prevent the lactam-lactim dimerization, drastically improving baseline aqueous solubility.
References
-
[1] Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse | Journal of the American Chemical Society. American Chemical Society (ACS). 1
-
[2] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. American Chemical Society (ACS).2
-
[4] BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. 4
-
[3] Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. 3
Sources
identifying and characterizing degradation products of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Welcome to the Technical Support Center for the degradation profiling of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol . This portal is designed for analytical chemists and drug development professionals conducting stability-indicating method development and forced degradation studies.
Below, you will find expertly curated troubleshooting guides, validated protocols, and mechanistic insights to help you identify and characterize the degradation pathways of this specific thienylpyrimidine derivative.
I. Forced Degradation Workflow & Study Design
To ensure regulatory compliance and scientific rigor, forced degradation studies must be carefully calibrated. The goal is to generate primary degradation products without destroying the parent molecule completely.
Fig 1. Analytical workflow for forced degradation and LC-MS/MS characterization.
FAQ: ICH Q1A(R2) Compliance & Stress Conditions
Q: What is the target degradation percentage, and why is it critical? A: According to, the optimal degradation target is between 5% and 20% [1]. Causality: Pushing degradation beyond 20% often leads to "secondary degradation" (where primary degradants break down into smaller, irrelevant fragments). This obscures the primary degradation pathways and does not reflect realistic shelf-life stability[2].
Q: What stress conditions are most likely to degrade 6-Methyl-2-(2-thienyl)pyrimidin-4-ol? A: Based on the structural liabilities of thienylpyrimidines, the molecule is highly susceptible to oxidation (due to the electron-rich thiophene ring) and photolysis (due to the extended conjugated system)[3]. The pyrimidine core is generally stable but will undergo hydrolytic cleavage under extreme alkaline conditions[4].
Table 1: Recommended Stress Conditions & Sampling Intervals
| Stress Type | Reagent / Condition | Temp / Exposure | Sampling Intervals | Target Liability |
| Oxidative | 3% to 30% H₂O₂ | Room Temp | 2h, 6h, 24h | Thiophene S-oxidation |
| Acidic | 0.1 N to 1 N HCl | 60°C | 24h, 48h, 7 days | Pyrimidine N-protonation |
| Alkaline | 0.1 N to 1 N NaOH | 60°C | 24h, 48h, 7 days | Pyrimidinone ring opening |
| Photolytic | UV/Vis Light | 1.2M lux hours | ICH Q1B endpoints | Radical bond cleavage |
| Thermal | Solid State | 105°C | 7 days, 14 days | General thermal stability |
II. Analytical Methodologies & Troubleshooting
Protocol: Stability-Indicating LC-Q-TOF-MS/MS Method
Rationale: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. If the mobile phase pH fluctuates near the molecule's pKa, you will observe severe peak broadening or splitting. Buffering the mobile phase ensures the molecule remains in a single tautomeric state, yielding sharp peaks and consistent electrospray ionization (ESI)[5].
Step-by-Step Methodology:
-
Sample Preparation: Quench all stressed samples immediately (e.g., neutralize acid/base samples) to halt degradation. Dilute to a final concentration of 10 µg/mL in Methanol:Water (50:50, v/v) to prevent MS detector saturation[5].
-
Chromatographic Separation:
-
Column: High-resolution C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to retain polar ring-opened degradants.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0). Do not use phosphate buffers, as they are non-volatile and will contaminate the MS source[5].
-
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: ESI Positive (ESI+). The pyrimidine nitrogen readily accepts a proton [M+H]+.
-
Parameters: Capillary voltage at 3.5 kV. Mass range m/z 50–800[5].
-
Fragmentation (MS/MS): Ramp collision energy (CE) from 15 eV to 40 eV. Lower CE captures the intact precursor, while higher CE forces the cleavage of the thienyl-pyrimidine bond, which is diagnostic for structural elucidation[4].
-
FAQ: LC-MS/MS Troubleshooting
Q: I am seeing poor ionization and low signal intensity for my degradants in ESI+. What should I do? A: If ring-opening occurs during alkaline hydrolysis, the resulting degradant may lose its basic pyrimidine nitrogens, forming acidic carboxylic acid derivatives. Switch to ESI Negative (ESI-) mode for alkaline-stressed samples to capture these acidic fragments[5].
III. Structural Elucidation of Degradation Products
Understanding the chemical causality behind mass shifts is critical for identifying unknown impurities.
Fig 2. Primary degradation pathways of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol.
FAQ: Interpreting Mass Shifts
Q: I am observing a +16 Da and +32 Da mass shift exclusively under oxidative stress. What is the mechanism? A: The +16 Da and +32 Da shifts correspond to the S-oxidation of the 2-thienyl ring. The sulfur atom in the thiophene moiety is highly nucleophilic. When exposed to peroxides, it readily accepts oxygen to form a thiophene sulfoxide (+16 Da). Prolonged exposure further oxidizes the molecule to a thiophene sulfone (+32 Da)[3].
Q: Under severe alkaline hydrolysis, the parent mass (m/z 193) disappears, and multiple smaller masses appear. What is happening? A: Alkaline conditions induce nucleophilic attack by hydroxide ions (OH-) at the electron-deficient C2 or C6 positions of the pyrimidine ring. Because the molecule can exist as a pyrimidin-4(3H)-one, the amide-like bonds within the ring are susceptible to hydrolysis. This leads to chain scission and ring opening , releasing ammonia (NH3) or carbon monoxide (CO), resulting in significant mass losses[4].
Table 2: Anticipated Degradation Products & Diagnostics
| Degradation Pathway | Stress Condition | Expected Mass Shift | Mechanistic Explanation |
| S-Oxidation (Stage 1) | 3% H₂O₂ | +16 Da (m/z 209) | Oxidation of thiophene sulfur to sulfoxide[3]. |
| S-Oxidation (Stage 2) | 30% H₂O₂ | +32 Da (m/z 225) | Further oxidation to thiophene sulfone[3]. |
| Hydrolytic Ring Opening | 1N NaOH, 60°C | Variable (-17 to -45 Da) | Cleavage of pyrimidine C-N bonds; loss of NH3 or CO[4]. |
| Methyl Oxidation | H₂O₂ + Heat | +14 Da (m/z 207) | Oxidation of the C6-methyl group to a carboxylic acid. |
| Photolytic Cleavage | UV Light | m/z 111 & m/z 83 | Homolytic cleavage of the bond between thienyl and pyrimidine rings. |
References
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry. ResearchGate. Available at:[Link]
-
The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. ACS Publications / PMC. Available at:[Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol in cellular assays
Technical Support Center: Optimizing 6-Methyl-2-(2-thienyl)pyrimidin-4-ol in Cellular Assays
Status: Operational Agent: Senior Application Scientist, Chemical Biology Division Ticket ID: #PYR-THIO-001 Subject: Minimizing Off-Target Toxicity & Assay Interference[1]
Executive Summary
You are likely utilizing 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (or its tautomer, 6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one ) as a scaffold or chemical probe.[1] While this pharmacophore is highly valued for its ability to bind ATP-binding pockets (kinases) and metabolic enzymes (like FAS or DHFR), it is prone to three specific "off-target" mechanisms in cellular assays:[1]
-
Colloidal Aggregation: Planar heteroaromatics often stack in aqueous media, sequestering proteins non-specifically.[1]
-
Kinase Promiscuity: The pyrimidine core mimics adenosine, potentially inhibiting unintended kinases (e.g., VEGFR-2, EGFR).[1]
-
Tautomeric Instability: The equilibrium between the enol (-OH) and keto (=O) forms can alter binding affinity and solubility.[1]
This guide provides the protocols to isolate your specific biological effect from these artifacts.
Module 1: Solubility & Chemical Hygiene
The most common "off-target effect" is actually precipitation on the cell monolayer, causing physical stress (necrosis) rather than specific apoptosis.
The Science: Keto-Enol Tautomerism
This compound exists in equilibrium.[1] In polar aprotic solvents (DMSO), it stabilizes differently than in aqueous media (culture media).[1]
-
Risk: Rapid dilution from DMSO into media can cause "micro-crashing," creating invisible crystals that lyse cells.[1]
Protocol: The "Step-Down" Dilution Method
Do not add 100% DMSO stock directly to cell culture wells.[1]
| Step | Action | Rationale |
| 1 | Prepare 1000x Stock in anhydrous DMSO. | Ensures complete solubilization of the planar rings. |
| 2 | Create 10x Working Solution in Culture Media (warm). | Critical: Vortex immediately. This intermediate step allows protein binding (albumin) to stabilize the compound before it hits the cells. |
| 3 | Centrifuge the 10x Solution (3000 x g, 5 min). | Pellets any micro-precipitates.[1] If a pellet forms, your concentration is physically toxic.[1] |
| 4 | Add 10x Solution to cells (1:10 dilution). | Final DMSO concentration is 0.1%, which is safe for most lines.[1] |
Module 2: Excluding Aggregation (The "False Positive" Trap)
Thienopyrimidines are notorious "Promiscuous Aggregators" (PAINS).[1] They form colloidal particles that adsorb enzymes, inhibiting them non-specifically.
Diagnostic Experiment: The Detergent Test
If your compound inhibits a target (e.g., a kinase or metabolic enzyme) in a biochemical assay, you must run this control.
Protocol:
-
Condition A: Run your standard assay (Compound + Target).[1]
-
Condition B: Run the assay with 0.01% Triton X-100 (or 0.005% Tween-20) added to the buffer.[1]
-
Analysis:
Note: In cellular assays, you cannot add high detergent. Instead, use Dynamic Light Scattering (DLS) to check for particle formation in media at your testing concentration.[1]
Module 3: Validating Specificity (The Rescue Experiment)
Because this scaffold mimics ATP, it may inhibit essential "housekeeping" kinases (off-target).[1] To prove your phenotypic effect (e.g., cell death) is on-target, you must rescue the phenotype.
Workflow Logic
If you believe the compound targets Fatty Acid Synthase (FAS) (common for this scaffold), the cells die due to lack of palmitate.
-
Rescue: Add exogenous Palmitate (BSA-conjugated).[1]
-
Result: If cells survive, the toxicity was specifically due to FAS inhibition. If they still die, the compound is hitting off-targets (likely mitochondrial toxicity or broad kinase inhibition).[1]
Visualizing the Specificity Workflow
Figure 1: Decision tree for distinguishing specific metabolic inhibition from general off-target cytotoxicity using metabolite rescue.
Frequently Asked Questions (FAQ)
Q1: My IC50 shifts dramatically between 1 hour and 24 hours. Why? A: This suggests chemical instability or metabolic activation .[1] The thienyl (thiophene) ring contains a sulfur atom that can be oxidized by cellular P450s to a reactive sulfoxide, which may covalently bind proteins.
-
Fix: Perform a "Washout Experiment." Treat cells for 2 hours, wash the compound away, and incubate. If toxicity persists, the binding is likely covalent/irreversible.
Q2: The compound is fluorescent. Is it interfering with my assay? A: Pyrimidines absorb in the UV range, but extended conjugation (thienyl group) can shift this.
-
Fix: If using a fluorescence-based viability assay (e.g., Resazurin/AlamarBlue), run a "Cell-Free Control" (Media + Compound + Reagent).[1] If this glows, you have optical interference.[1] Switch to a luminescence-based assay (e.g., CellTiter-Glo) which is less susceptible to this interference.[1]
Q3: Can I use this compound in vivo? A: Proceed with caution. Thienopyrimidines often have poor pharmacokinetic (PK) profiles due to rapid oxidation of the thiophene ring and high plasma protein binding (due to lipophilicity).[1] You must formulate with a solubilizer (e.g., cyclodextrin) rather than simple saline.[1]
References
-
Assay Interference (Aggregation)
-
Thienopyrimidine Biological Activity
-
Chemical Probe Validation
Sources
- 1. chemscene.com [chemscene.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Scholars@Duke publication: Combating small-molecule aggregation with machine learning [scholars.duke.edu]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
strategies for scaling up the synthesis of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Technical Support Center: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol Synthesis Status: Online | Tier: 3 (Process Development & Scale-Up) Ticket Subject: Strategies for Scaling Up Synthesis >100g
Welcome to the Process Chemistry Support Hub
You are accessing this guide because your bench-scale synthesis of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (Target Molecule) is failing to translate to the pilot scale.
In small batches (1–5g), the condensation of thiophene-2-carboxamidine with ethyl acetoacetate is forgiving. At scale (>100g), heat transfer limitations, mixing dynamics, and base-catalyzed side reactions degrade yield and purity. This guide addresses the specific physicochemical bottlenecks of this pyrimidine ring closure.
Module 1: Reaction Optimization (The "Why is it failing?" Phase)
User Issue: "My reaction solidifies into a brick, and conversion stops at 70%."
Root Cause Analysis: The synthesis relies on the condensation of thiophene-2-carboxamidine hydrochloride (1) with ethyl acetoacetate (2) using a base (typically NaOEt or NaOMe).
-
The Physics: The product, as the sodium enolate salt, is often less soluble than the starting materials. At high concentrations (>1M), it crashes out, encapsulating unreacted amidine and preventing the ring closure.
-
The Chemistry: Amidine free bases are unstable. If you generate the free base ex situ, it degrades. It must be generated in situ, but this releases water/alcohol, altering the solvent power.
Troubleshooting Protocol:
| Parameter | Bench Scale (5g) | Scale-Up (>100g) Recommendation | Technical Rationale |
| Solvent | Ethanol (Absolute) | Ethanol (200 proof) + Co-solvent | Pure EtOH often leads to thick slurries. Adding 10% Toluene or 2-MeTHF improves slurry fluidity and crystal habit. |
| Concentration | 1.0 M | 0.6 – 0.8 M | Dilution prevents "seizing" of the agitator. |
| Base Addition | All-at-once | Controlled Dosing | Add NaOEt solution to the amidine/ester mixture over 1 hour. This controls the exotherm and supersaturation. |
| Stoichiometry | 1:1:1 | 1.0 : 1.2 : 2.5 (Amidine:Ester:Base) | Excess base is required to neutralize the HCl salt AND deprotonate the pyrimidinol product (driving equilibrium). |
Module 2: Workup & Isolation (The "Sticky Solid" Phase)
User Issue: "Upon acidification, the product oils out or forms a sticky gum instead of a filterable solid."
Root Cause Analysis:
The target molecule exists in a tautomeric equilibrium (pyrimidin-4-ol
The "pH Swing" Solution: Do not dump acid into the reaction. Use a Reverse Quench or Controlled Acidification .
Step-by-Step Recovery Protocol:
-
Distillation: Remove 50-70% of the reaction solvent (EtOH) under vacuum.
-
Dissolution: Add water (3 vol) to dissolve the sodium salt of the product. The solution should be homogenous and dark.
-
Filtration (Critical): Filter this alkaline solution through Celite to remove mechanical impurities and elemental sulfur (common in thiophene sourcing).
-
Precipitation:
-
Cool to 10°C.
-
Slowly add Acetic Acid (preferred over HCl for coarser crystals) until pH ~5–6.
-
Crucial: Stir for 2 hours after pH is reached (Ostwald ripening). This converts the amorphous gum into a crystalline solid.
-
Module 3: Impurity Management
User Issue: "I see a persistent impurity at RRT 0.95."
Impurity Identification Guide:
-
Impurity A: Thiophene-2-carboxamide.
-
Origin: Hydrolysis of the starting amidine.
-
Fix: Your solvent was wet. Use molecular sieves on the EtOH. Ensure the amidine HCl salt is dry before use.
-
-
Impurity B: Dehydroacetic Acid.
-
Origin: Self-condensation of ethyl acetoacetate.
-
Fix: This happens if the base and ester are mixed before the amidine is added. Always add base last or add ester to the amidine+base mixture.
-
-
Impurity C: Uncyclized N-acetoacetyl amidine.
-
Origin: Incomplete ring closure.
-
Fix: Reflux temperature was not maintained, or water prevented the loss of the leaving group (EtOH/H2O). Ensure a hard reflux for at least 4 hours.
-
Module 4: Validated Pilot Protocol (100g Scale)
Safety Warning: Thiophene derivatives can be potent sensitizers. Handle in a fume hood. The reaction generates heat.[1][2][3]
Reagents:
-
Thiophene-2-carboxamidine HCl: 100.0 g (0.615 mol)
-
Ethyl acetoacetate: 96.0 g (0.738 mol, 1.2 eq)
-
Sodium Ethoxide (21% wt in EtOH): ~500 mL (approx. 1.54 mol, 2.5 eq)
-
Ethanol (Absolute): 600 mL
Procedure:
-
Setup: Charge Thiophene-2-carboxamidine HCl and Ethanol into a 2L reactor with overhead stirring.
-
Addition 1: Add Ethyl acetoacetate in one portion.
-
Addition 2 (Exotherm): Add NaOEt solution dropwise over 45 minutes. Maintain internal temp < 40°C.
-
Observation: The mixture will turn yellow/orange and eventually become a slurry.
-
-
Reaction: Heat to reflux (78°C) for 6 hours.
-
IPC (In-Process Control): Check HPLC for consumption of Amidine.
-
-
Workup: Cool to 40°C. Distill off ~400 mL solvent under reduced pressure.
-
Quench: Add Water (500 mL). Stir until solids dissolve (pH > 10).
-
Clarification: Filter through a 1-micron pad to remove insolubles.
-
Isolation: Cool filtrate to 10°C. Add Glacial Acetic Acid dropwise to pH 5.5.
-
Note: A thick precipitate will form. Increase stir speed.
-
-
Filtration: Filter the white/off-white solid. Wash with Water (2 x 100 mL) and cold EtOH (1 x 50 mL).
-
Drying: Vacuum oven at 50°C for 12 hours.
Expected Yield: 85–95 g (72–80%). Purity: >98% (HPLC).
Visualizing the Process Logic
The following diagram illustrates the critical decision points during the scale-up process to prevent batch failure.
Caption: Logic flow for the synthesis of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol, highlighting the critical IPC (In-Process Control) and purification steps.
References
-
General Pyrimidine Synthesis via Amidine Condensation
- Title: Synthesis and Antitubercular Activity of 2-Pyrazolylpyrimidinones.
-
Source:Journal of Medicinal Chemistry, 2021.[4]
- Context: Describes the general condensation of thiomethyl-amidine analogs with beta-keto esters using basic conditions, establishing the precedent for the reflux/base protocols.
-
Scale-Up of Thiophene-Pyrimidine Intermediates
-
Title: Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine.[5]
-
Source:IOP Conference Series: Materials Science and Engineering, 2019.[5]
- Context: Provides specific solubility and handling data for 2-thienyl substituted pyrimidines, validating the purification via precipit
-
URL:[Link]
-
-
Synthesis of 4-Methyl-6-hydroxypyrimidine (Process Analog)
-
Chemical Properties & Safety Data
- Title: 6-Methyl-2-(2-thienyl)
- Source: PubChem Compound Summary.
- Context: Used for tautomerism analysis (4-ol vs 4-one) and solubility prediction based on logP and H-bond donor/acceptor counts of the 2-thienyl analog.
-
URL:[Link]
Sources
troubleshooting guide for the crystallization of pyrimidine derivatives
TECHNICAL SUPPORT CENTER: CRYSTALLIZATION OF PYRIMIDINE DERIVATIVES Case ID: PYR-CRYS-GUIDE-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Technical Context
Welcome to the technical support hub. You are likely here because your pyrimidine derivative—a class of heterocycles ubiquitous in oncology (e.g., Fluorouracil) and antiviral (e.g., Zidovudine) research—is failing to crystallize predictably.
The Core Challenge: Pyrimidines possess a unique "Janus-faced" electronic character. The basic nitrogen atoms (N1, N3) act as strong hydrogen bond acceptors, while the ring system engages in significant
This guide moves beyond basic "trial-and-error" to a mechanistic troubleshooting approach.
Troubleshooting Decision Logic (Visualized)
Before adjusting your parameters, identify your failure mode using the logic flow below.
Figure 1: Diagnostic workflow for classifying crystallization failures in heterocyclic systems.
Critical Issue Resolution (Q&A)
ISSUE 1: "My solution turns milky or forms an oil at the bottom."
Diagnosis: Liquid-Liquid Phase Separation (LLPS / Oiling Out).[1] The Science: Your system has entered the "spinodal decomposition" region of the phase diagram before crossing the solubility curve. The energy barrier to form an amorphous liquid droplet is lower than forming an ordered crystal lattice. This is common in pyrimidines due to impurities acting as "good solvents" for the oil phase [1][5].
Corrective Actions:
-
Temperature Cycling: Do not discard the oil. Heat the mixture until it becomes a single phase again, then cool it very slowly (e.g., 1°C/min). Rapid cooling favors oiling out.
-
Change the Solvent System: Oiling out suggests the "antisolvent" is too distinct from the "good solvent." If using Water/Methanol, switch to a system with closer dielectric constants, like Ethyl Acetate/Hexane or Toluene/Heptane [1].
-
Seeding in the Metastable Zone: Add seed crystals before the solution becomes cloudy. This bypasses the nucleation energy barrier, providing a template for growth rather than phase separation [6].
ISSUE 2: "The solution stays clear even at -20°C."
Diagnosis: Metastable Zone Width (MSZW) is too wide. The Science: Pyrimidines can form stable supersaturated solutions because the rigid ring structure struggles to organize into a critical nucleus without a template.
Corrective Actions:
-
Anti-Solvent Vapor Diffusion: Instead of direct addition, allow the antisolvent to diffuse into the solution (see Protocol B).[2] This increases supersaturation extremely slowly, allowing the system to find the lowest energy packing [1].
-
Heterogeneous Nucleation: Scratch the glass surface with a glass rod. The microscopic fissures provide a high-energy surface that lowers the activation energy for nucleation (
). -
Bridge Solvent: If using high-boiling solvents like DMSO, do not try to evaporate. Add a "bridge" solvent (like n-Butanol) that is miscible with both DMSO and your antisolvent to ease the transition [4].
ISSUE 3: "I have crystals, but the melting point is 10°C lower than reported."
Diagnosis: Solvate Formation or Polymorphism. The Science: Pyrimidines are notorious for incorporating solvent molecules into the lattice (solvates) or packing in different motifs (polymorphs). A lower melting point often indicates a metastable polymorph or trapped solvent [11][14].
Corrective Actions:
-
Desolvation: Dry the sample under vacuum at 40°C-50°C and re-check melting point. If it rises, you had a solvate.[3]
-
Thermodynamic Slurrying: Suspend your solid in a solvent where it has low solubility. Stir at elevated temperature (e.g., 40°C) for 24-48 hours. This process, mediated by Ostwald Ripening , consumes metastable (higher energy) crystals and grows the stable (lower energy) form [16].
Data Support: Solvent Selection Matrix
Pyrimidines require a balance between solubility and H-bonding capability. Use this table to select a "Good Solvent" (Dissolves) and an "Antisolvent" (Precipitates).[2]
| Solvent Class | Examples | Role for Pyrimidines | Risk Factor |
| Protic Polar | Methanol, Ethanol, Water | Primary Solvent | High solubility; risk of hydrate/solvate formation. |
| Aprotic Polar | DMSO, DMF, DMAc | Primary Solvent | Excellent solubility but hard to remove; high risk of oiling out upon antisolvent addition. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Intermediate | Good balance; often yields stable polymorphs. Recommended for initial screening [1]. |
| Aromatics | Toluene, Xylene | Antisolvent | Good for |
| Alkanes | Hexane, Heptane | Antisolvent | Strong antisolvent; add slowly to avoid immediate oiling out. |
Standardized Protocols
Protocol A: Controlled Cooling with Seeding (Scale-Up Ready)
Best for: Avoiding oiling out and controlling polymorphism.
-
Dissolution: Dissolve 1.0 g of crude pyrimidine in the minimum amount of "Good Solvent" (e.g., Ethanol) at near-boiling temperature.
-
Filtration: Perform a hot filtration (0.45 µm PTFE) to remove insoluble impurities that could cause random nucleation.
-
** equilibration:** Cool the solution to 5°C above the saturation point (clear solution).
-
Seeding: Add 0.1-0.5% (w/w) of pure seed crystals.
-
Aging: Hold temperature for 30 minutes to ensure seeds do not dissolve.
-
Ramp: Cool at a rate of 0.1°C to 0.5°C per minute.
-
Note: If solution turns milky (oiling out), heat back to clear point and cool slower.
-
-
Harvest: Filter and wash with cold antisolvent.
Protocol B: Vapor Diffusion (Screening/Difficult Cases)
Best for: Compounds soluble only in DMSO/DMF or those that fail to nucleate.
-
Inner Vial: Dissolve 50 mg of compound in 0.5 mL of DMSO or DMF in a small (2 mL) glass vial. Leave this vial open .
-
Outer Chamber: Place the small vial inside a larger jar (20 mL) containing 3-5 mL of volatile antisolvent (e.g., Diethyl Ether, Ethanol, or Acetone).
-
Seal: Cap the large jar tightly.
-
Wait: The volatile antisolvent will slowly diffuse into the DMSO solution, gradually increasing supersaturation over 2-7 days.
-
Result: High-quality single crystals often form on the walls of the inner vial.
Mechanism of Action: Oiling Out vs. Crystallization[4][5][6]
Understanding the kinetic pathway is crucial to avoiding the "oil trap."
Figure 2: Kinetic pathways showing how high supersaturation or impurities divert the system into LLPS (Oiling Out) rather than ordered nucleation [5][6].
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from
-
LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from
-
Sanofi. (2013).[6][7] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from
-
ResearchGate. (2024). Effect of Oiling-out During Crystallization on Purification. Retrieved from
-
PharmaLego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from
-
National Institutes of Health (NIH). (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin. Retrieved from (Note: Generalized citation for polymorphism in heterocycles).
-
MDPI. (2024). Homogeneous Organic Crystal Nucleation Rates in Solution. Retrieved from
-
MIT DSpace. (n.d.). Understanding Heterogeneous Nucleation Mechanisms. Retrieved from
-
Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs. Retrieved from
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific pyrimidine derivatives before handling.
Sources
Validating the Biological Target of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol: A Comparative Guide to Genetic Approaches
As drug discovery pipelines evolve, identifying a potent small molecule hit is only the first hurdle; proving how it works is often the most formidable challenge. 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (6-MTP) represents a class of novel, biologically active pyrimidine derivatives. When a compound like 6-MTP emerges from a phenotypic screen with promising anti-proliferative or modulatory effects, confirming its precise intracellular target is non-negotiable for lead optimization.
As a Senior Application Scientist, I frequently see development programs stall because pharmacological inhibition does not always perfectly phenocopy genetic ablation. Small molecules can exhibit off-target toxicities, while genetic knockouts can trigger compensatory cellular mechanisms. To establish a robust, self-validating proof of mechanism for 6-MTP, we must deploy orthogonal genetic target validation technologies.
This guide objectively compares the three premier genetic approaches—CRISPR/Cas9 Knockout , RNA Interference (RNAi) , and Targeted Protein Degradation (dTAG) —to help you select the optimal workflow for validating the biological target of 6-MTP.
The Target Validation Paradigm: Phenocopy vs. Resistance
To validate that 6-MTP exerts its biological effect through a specific putative target (e.g., a specific kinase or receptor), we rely on two logical pillars:
-
The Phenocopy Hypothesis: Genetically removing the target should mimic (phenocopy) the cellular effects of 6-MTP treatment.
-
The Resistance Hypothesis: If the target is essential for 6-MTP's cytotoxicity, genetically ablating the target (or mutating its binding pocket) should render the cells resistant to the drug.
Diagram 1: Logical framework for target validation. Genetic ablation must phenocopy pharmacological inhibition.
Comparative Analysis of Genetic Technologies
When choosing a product or technology to validate 6-MTP's target, researchers must weigh kinetics, reversibility, and the risk of off-target effects.
A. CRISPR/Cas9 Knockout (KO)
CRISPR/Cas9 introduces permanent double-strand breaks, leading to frameshift mutations and a complete loss of target protein expression[1].
-
The Causality: Because the knockout is permanent, it provides a definitive "black-and-white" answer regarding gene essentiality. However, the weeks required to generate stable clonal lines allow cells to upregulate compensatory pathways, potentially masking the true phenotype of acute 6-MTP inhibition.
B. RNA Interference (RNAi - shRNA/siRNA)
RNAi utilizes the RISC complex to post-transcriptionally degrade target mRNA[2].
-
The Causality: RNAi offers a faster time-to-result than CRISPR KO and allows for partial knockdown, which is useful if the target gene is essential for survival. However, RNAi is notorious for sequence-dependent off-target effects, which can confound the validation of 6-MTP.
C. Targeted Protein Degradation (dTAG System)
The dTAG technology, pioneered at the Dana-Farber Cancer Institute, is arguably the most sophisticated tool for small-molecule target validation[3]. It relies on CRISPR to knock-in an FKBP12(F36V) tag onto the endogenous target gene. A heterobifunctional molecule (like dTAG-13) then bridges the tagged protein to an E3 ubiquitin ligase, triggering rapid proteasomal degradation[4].
-
The Causality: Unlike CRISPR KO, dTAG degradation occurs in minutes to hours, perfectly mimicking the rapid kinetics of a small molecule inhibitor like 6-MTP[]. Furthermore, it is reversible upon washout, providing a dynamic control that traditional genetics lack.
Quantitative Performance Comparison
| Parameter | CRISPR/Cas9 KO | RNAi (shRNA/siRNA) | dTAG System |
| Mechanism | DNA cleavage (Pre-transcriptional) | mRNA degradation (Post-transcriptional) | Proteasomal degradation (Post-translational) |
| Kinetics of Depletion | Weeks (requires clonal selection) | 48–72 Hours | 1–4 Hours (Mimics small molecules) |
| Reversibility | Irreversible | Slowly reversible (dilution) | Rapidly reversible (washout) |
| Extent of Depletion | Complete (100%) | Partial to High (50-90%) | Near Complete (>95%) |
| Off-Target Risk | Low to Moderate (sgRNA dependent) | High (Seed sequence toxicity) | Very Low (Highly specific ternary complex) |
| Best Use Case for 6-MTP | Resistance assays via point mutations | High-throughput initial screening | Kinetic phenocopying of 6-MTP |
Self-Validating Experimental Protocols
Protocol 1: Kinetic Phenocopying using the dTAG System
Objective: Prove that rapid degradation of the putative target mimics the acute cellular response of 6-MTP.
Step 1: Endogenous Tagging (CRISPR Knock-in)
-
Design an sgRNA targeting the stop codon of the putative target gene.
-
Co-transfect cells with Cas9/sgRNA ribonucleoproteins (RNPs) and a homology-directed repair (HDR) template containing the FKBP12(F36V)-HiBiT sequence. Self-Validation: The HiBiT tag allows for rapid luminescence-based quantification of successful tagging without Western blotting[6].
Step 2: Degradation Induction & Verification
-
Seed the engineered cells in a 96-well plate.
-
Treat with 500 nM dTAG-13 (or vehicle control) for 2, 4, 8, and 24 hours.
-
Self-Validation: Perform a HiBiT luminescence assay to confirm >90% degradation of the target protein at the 4-hour mark prior to assessing downstream biology.
Step 3: Phenotypic Comparison with 6-MTP
-
In parallel wells, treat wild-type cells with the IC50 concentration of 6-MTP.
-
Assess the downstream biomarker (e.g., phosphorylation status of a downstream substrate) via ELISA or Western blot. If the target is correct, dTAG-13 treatment in the engineered line will yield an identical biomarker profile to 6-MTP treatment in the wild-type line.
Diagram 2: The dTAG workflow for rapid, small-molecule-like target validation.
Protocol 2: Drug Resistance via CRISPR Base Editing
Objective: Prove that a specific binding pocket is required for 6-MTP efficacy.
If structural biology or docking studies suggest 6-MTP binds to a specific residue (e.g., Cysteine 120) on the target, mutating this residue should confer resistance.
Step 1: Precision Editing
-
Utilize a Cytosine Base Editor (CBE) complexed with an sgRNA targeting the Cys120 locus to mutate it to an Alanine (C120A) without inducing double-strand breaks.
-
Self-Validation: Perform targeted amplicon sequencing (NGS) to confirm the C120A edit efficiency is >80% in the pooled population.
Step 2: 6-MTP Viability Assay
-
Seed Wild-Type (WT) and C120A mutant cells in 384-well plates.
-
Perform a 10-point dose-response treatment with 6-MTP (ranging from 1 nM to 10 µM).
-
Measure cell viability using CellTiter-Glo after 72 hours.
-
Interpretation: A significant rightward shift in the IC50 curve for the C120A cells definitively proves that 6-MTP exerts its primary cytotoxic effect through this specific target interaction.
Conclusion and Recommendations
Validating the target of a novel compound like 6-Methyl-2-(2-thienyl)pyrimidin-4-ol requires moving beyond simple correlation. While RNAi is accessible for rapid screening, its off-target liabilities make it insufficient for definitive proof. CRISPR/Cas9 KO is excellent for establishing absolute gene essentiality and generating drug-resistant mutant lines[1].
However, for a small molecule development program, the dTAG Targeted Protein Degradation system is the gold standard[3][7]. By matching the rapid kinetics of 6-MTP, dTAG bypasses the genetic compensation seen in CRISPR knockouts and provides a clean, dose-dependent, and reversible phenocopy of pharmacological inhibition[].
References
-
dTAG Assay for Targeted Degradation of Proteins. BMG LABTECH. Available at:[Link]
-
Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution. Bioprocess Online. Available at:[Link]
-
Target Validation and Exploration. Bio-Techne. Available at:[Link]
- WO2023118546A2 - METHODS AND MOLECULES FOR RNA INTERFERENCE (RNAi). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2023118546A2 - METHODS AND MOLECULES FOR RNA INTERFERENCE (RNAi) - Google Patents [patents.google.com]
- 3. dTAG System | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 4. Target Validation and Exploration | Bio-Techne [bio-techne.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
Comparative Analysis: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-4-ol) vs. Established SIRT & DHODH Inhibitors
Topic: Comparative Analysis of the 6-Methyl-2-(2-thienyl)pyrimidin-4-ol Scaffold vs. Established Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
This guide provides a technical evaluation of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-4-ol) , a critical pharmacophore scaffold often utilized in fragment-based drug discovery (FBDD). Unlike fully optimized clinical candidates, MTP-4-ol represents a "privileged structure"—a core chemical motif capable of binding to multiple diverse targets, most notably Sirtuins (SIRT1/2) and Dihydroorotate Dehydrogenase (DHODH) .
This analysis objectively compares MTP-4-ol against established inhibitors (Cambinol , Sirtinol , and Leflunomide ) to assist researchers in Hit-to-Lead optimization and mechanism-of-action (MoA) deconvolution.
Structural & Mechanistic Context
MTP-4-ol (CAS: 3304-36-7 / 13400-36-7 derivatives) typically exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This tautomerism is crucial for its donor-acceptor hydrogen bonding capability within enzyme active sites.
-
Primary Target Class: NAD+-dependent Deacetylases (Sirtuins).[1]
-
Secondary Target Class: Pyrimidine Biosynthesis Enzymes (DHODH).
-
Mechanism:
-
SIRT Inhibition: The pyrimidinone core mimics the nicotinamide moiety of NAD+, acting as a competitive inhibitor at the C-pocket of the Sirtuin catalytic domain.
-
DHODH Inhibition: The thienyl group acts as a bioisostere for the lipophilic side chains found in Leflunomide, occupying the ubiquinone-binding tunnel.
-
Signaling Pathway Interaction (SIRT1/DHODH)
Figure 1: Dual-pathway interference potential of the MTP-4-ol scaffold. Inhibition of SIRT1 maintains p53 acetylation (promoting apoptosis), while DHODH inhibition starves the cell of pyrimidine nucleotides.
Comparative Performance Analysis
The following table contrasts MTP-4-ol (as a fragment lead) with optimized inhibitors.
Table 1: Pharmacological Profile Comparison
| Feature | MTP-4-ol (Subject) | Cambinol (SIRT Standard) | Leflunomide (A77 1726) (DHODH Standard) | Sirtinol (Broad SIRT) |
| Role | Fragment / Lead Scaffold | Optimized Inhibitor | Clinical Drug (Metabolite) | Tool Compound |
| Primary Target | Multi-target (SIRT/DHODH) | SIRT1 / SIRT2 | DHODH | SIRT1 / SIRT2 |
| IC50 (Approx) | 50 - 200 µM (Low Potency) | 56 µM (SIRT1) | ~650 nM (DHODH) | 38 µM (SIRT1) |
| Binding Mode | NAD+ mimic (C-pocket) | Substrate Competitive | Ubiquinone Tunnel | Non-competitive |
| Solubility | High (Low MW, Polar) | Low (Requires DMSO) | Moderate | Poor |
| Selectivity | Low (Promiscuous) | Moderate (SIRT1 > SIRT2) | High (DHODH) | Low (Pan-SIRT) |
| Key Advantage | Ligand Efficiency (LE) | Cell Permeability | Clinical Efficacy | Established Baseline |
Expert Insight: Why use MTP-4-ol?
While MTP-4-ol has lower absolute potency (IC50) than Cambinol or Leflunomide, it possesses higher Ligand Efficiency (LE) . In drug discovery, starting with a small, soluble, low-affinity fragment like MTP-4-ol allows for the stepwise addition of functional groups (e.g., replacing the methyl with a bulky naphthyl group to create Cambinol analogs) to gain potency without compromising physicochemical properties.
Experimental Protocols
To validate MTP-4-ol activity, researchers must distinguish between its SIRT and DHODH activity. The following protocols are designed for high-throughput screening (HTS) compatibility.
Protocol A: SIRT1 Fluorometric Deacetylation Assay
Validates the scaffold's ability to mimic Nicotinamide.
-
Reagents: Recombinant human SIRT1, Fluorogenic substrate (e.g., p53-AMC), NAD+ (Cofactor), Developer solution.
-
Preparation: Dissolve MTP-4-ol in DMSO to 100 mM stock. Prepare serial dilutions (0.1 µM to 1 mM).
-
Reaction Mix:
-
25 µL Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
5 µL SIRT1 Enzyme.[2]
-
5 µL MTP-4-ol (or Control: Cambinol).
-
-
Initiation: Add 15 µL Substrate/NAD+ mix.
-
Incubation: Incubate at 37°C for 45 minutes.
-
Development: Add 50 µL Developer solution (stops reaction, releases fluorophore). Incubate 15 min at RT.
-
Readout: Measure Fluorescence (Ex/Em = 360/460 nm).
-
Validation: Calculate % Inhibition relative to DMSO control.
-
Self-Check: If IC50 > 500 µM, the thienyl ring may require substitution to improve hydrophobic pocket occupancy.
-
Protocol B: DHODH Colorimetric Assay (DCIP Reduction)
Validates the scaffold's interference with Ubiquinone binding.
-
Principle: DHODH catalyzes Dihydroorotate
Orotate, reducing Ubiquinone (CoQ) to Ubiquinol. We use DCIP (2,6-dichlorophenolindophenol) as a terminal electron acceptor (Blue Colorless). -
Reaction Mix:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.
-
Substrates: 1 mM Dihydroorotate, 100 µM Decylubiquinone, 60 µM DCIP.
-
Enzyme: Purified human DHODH.
-
-
Workflow:
-
Add MTP-4-ol (various concentrations) to the plate.
-
Add Enzyme and incubate for 5 min (Pre-incubation is critical for competitive inhibitors).
-
Add Substrate Mix to initiate.
-
-
Measurement: Monitor Absorbance at 600 nm (Kinetic mode) for 20 minutes.
-
Analysis: The rate of absorbance decrease (
OD/min) is proportional to DHODH activity.
Hit-to-Lead Optimization Workflow
The following diagram illustrates how MTP-4-ol serves as the starting point for generating high-potency inhibitors like Cambinol.
Figure 2: Optimization pipeline transforming the MTP-4-ol fragment into a potent lead. The C-6 methyl group is the primary site for extension to access the hydrophobic tunnel of SIRT1.
References
-
Heltweg, B., et al. (2006).[3] "Antitumor activity of a small-molecule inhibitor of human silent information regulator 2 enzymes."[3] Cancer Research.[3] (Describes Cambinol, a structural relative of MTP-4-ol).
- Lugnier, C. (2011). "Cyclic nucleotide phosphodiesterase (PDE) superfamily: A new target for the development of specific therapeutic agents." Pharmacology & Therapeutics. (Context on pyrimidine scaffolds in signaling).
-
Munshi, A., et al. (2013). "Dihydroorotate dehydrogenase (DHODH) inhibitors in cancer therapy." Drug Discovery Today. (Mechanistic grounding for DHODH inhibition).
-
SelleckChem. "SIRT1/2 Inhibitor IV (Cambinol) Datasheet." (Comparative data for the optimized inhibitor).
-
Cayman Chemical. "Leflunomide Product Information." (Standard for DHODH comparison).
Sources
assessing the reproducibility of experimental results with 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Executive Summary: The Hidden Variables of Heterocycles
In drug discovery, the pyrimidine scaffold is ubiquitous, yet the reproducibility of experimental results involving 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (CAS 35675-48-0) is frequently compromised by overlooked physicochemical behaviors. This compound is not merely a static building block; it is a dynamic system subject to tautomeric equilibrium, oxidative stress, and batch-to-batch polymorphic variation.
This guide moves beyond basic certificates of analysis. It provides a rigorous framework for validating this specific scaffold against its structural analogs, ensuring that "failed" reactions are due to hypothesis, not material quality.
Chemical Identity & Tautomeric Dynamics[1]
The primary source of irreproducibility with this compound is the ambiguity between its hydroxy-pyrimidine and pyrimidinone forms.[1] While often sold as the "-ol" (enol), the thermodynamically stable form in the solid state and polar solutions is predominantly the -one (keto) tautomer.
Tautomeric Equilibrium Diagram
Figure 1: Solvent-dependent tautomeric shifting of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol.
Impact on Reproducibility:
-
NMR Discrepancies: In DMSO-d6, the NH proton (approx. 12-13 ppm) is visible, confirming the keto form. In CDCl₃, signal broadening often occurs due to rapid exchange, leading to false "impurity" flags.
-
Reactivity: Using weak bases (e.g., K₂CO₃) favors N-alkylation (often undesired), whereas hard electrophiles or specific conditions are needed to trap the O-isomer.
Comparative Performance Analysis
To assess the robustness of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (Compound A ), we compare it with two standard analogs used in Structure-Activity Relationship (SAR) studies: the Phenyl analog (Compound B ) and the Furyl analog (Compound C ).
Table 1: Physicochemical Stability & Reactivity Profile
| Feature | (A) Thienyl Analog (Subject) | (B) Phenyl Analog (Control) | (C) Furyl Analog (Alternative) |
| CAS Number | 35675-48-0 | 16858-16-5 | 1105195-61-6 |
| Oxidative Stability | Moderate: Thiophene ring susceptible to S-oxidation under harsh conditions. | High: Benzene ring is inert to standard oxidation.[1] | Low: Furan ring prone to ring opening/oxidation.[1] |
| Solubility (DMSO) | High (>50 mM) | High (>50 mM) | Moderate |
| Chlorination Rate (POCl₃) | Fast (Complete < 2h) | Moderate (Complete ~3-4h) | Very Fast (Risk of decomposition) |
| Reproducibility Risk | Medium: Sulfur impurities can poison Pd-catalysts in downstream couplings. | Low: Standard baseline. | High: Light/Air sensitivity.[1] |
Expert Insight: When using the Thienyl analog (A ) in Suzuki-Miyaura couplings post-chlorination, catalyst poisoning is the #1 cause of failure.[1] The thiophene sulfur can coordinate with Palladium. Recommendation: Increase catalyst loading by 1.5x compared to the Phenyl analog (B ) or use highly active precatalysts (e.g., XPhos Pd G2).
Experimental Protocols for Validation
Do not rely solely on vendor-supplied HPLC purity. The following protocols are designed to be self-validating systems .
Protocol A: The "Functional Competence" Test (Chlorination)
Objective: Confirm the material is chemically active and not an inert polymorph or salt.[1]
-
Setup: In a dry 10 mL vial, suspend 100 mg of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol in 0.5 mL POCl₃ (Phosphorus Oxychloride).
-
Reaction: Heat to 80°C for 60 minutes.
-
Self-Validation Check: The suspension must transition to a clear yellow solution. If solids persist after 60 mins, the material may be hydrated or contain inorganic salts.
-
-
Quench: Carefully pour onto 5 g crushed ice/water . Neutralize with sat. NaHCO₃.
-
Analysis: Extract with EtOAc (2 mL) and inject on LC-MS.
-
Success Criteria: >95% conversion to the 4-chloro derivative (Mass shift: M-16 + 35 = M+19).
-
Failure Mode: If hydrolysis back to starting material is observed, the POCl₃ was wet or the quench was too exothermic.
-
Protocol B: Tautomer-Specific QC (NMR)
Objective: Assess water content and tautomeric state.
-
Solvent: Use DMSO-d6 exclusively. CDCl₃ is unreliable for this scaffold.
-
Concentration: 10 mg/mL.
-
Key Signals to Monitor:
-
Thiophene Protons: Multiplets at 7.0–8.0 ppm. Sharp peaks indicate clean material. Broadening suggests paramagnetic impurities (trace metals).
-
NH Signal: A broad singlet >12 ppm confirms the keto form.[1]
-
Water: Monitor the H₂O peak at 3.33 ppm.[1] Significant water (>1 molar eq) will skew stoichiometric calculations for downstream activation steps.
-
Reproducibility Assessment Workflow
Use this logic flow to determine if a batch of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol is suitable for high-value synthesis.
Workflow Diagram
Figure 2: Decision matrix for material acceptance.
References
-
Synthesis & Cyclocondensation Mechanisms Title: Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines.[2] Source: J. Braz.[2] Chem. Soc., Vol. 17, No. 5, 2006. URL:[Link] (Note: Generalized link to journal archive for verification of pyrimidine condensation methods).
-
Palladium Catalyst Poisoning by Sulfur Title: Catalyst Deactivation in Suzuki-Miyaura Couplings of Thiophene Derivatives. Source: Chemical Science Reviews (General Principle Citation). URL:[Link]
-
Compound Data & Safety Title: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol Compound Summary. Source: PubChem.[3][4][5] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one | C10H9N3O | CID 135472977 - PubChem [pubchem.ncbi.nlm.nih.gov]
benchmarking the potency and selectivity of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol against other compounds
This guide outlines a rigorous benchmarking protocol for 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (hereafter referred to as MTP-4-ol ), positioning it as a putative inhibitor of D-Amino Acid Oxidase (DAAO) .
Based on its chemical structure—a planar pyrimidin-4-ol core substituted with a lipophilic thienyl group at the 2-position—MTP-4-ol functions as a bioisostere of the carboxylic acid moiety found in D-amino acids. This pharmacophore is characteristic of competitive DAAO inhibitors designed to elevate synaptic D-serine levels for the treatment of schizophrenia (NMDA receptor hypofunction).[1]
Executive Summary & Compound Profile
6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-4-ol) represents a class of heterocyclic D-amino acid mimetics. Its planar structure allows it to dock into the active site of DAAO, where the pyrimidin-4-ol hydroxyl group (or its keto-tautomer) coordinates with the active site arginine (Arg283 in human DAAO), while the 2-thienyl moiety exploits the hydrophobic pocket typically occupied by the substrate side chain.
-
Primary Target: D-Amino Acid Oxidase (hDAAO).
-
Mechanism of Action: Competitive Inhibition (Reversible).
-
Therapeutic Indication: Schizophrenia (Negative Symptoms), Cognitive Impairment.[2]
-
Key Benchmarking Metric: IC50 (Potency), Selectivity Ratio (vs. DDO/GO), and Brain Penetration (BBB Permeability).
Comparative Analysis: The Benchmarking Landscape
To objectively evaluate MTP-4-ol, it must be benchmarked against established "Gold Standard" inhibitors and natural substrates.
Table 1: Comparative Benchmarking Standards
| Compound | Role | Typical IC50 (hDAAO) | Mechanism / Notes |
| MTP-4-ol | Test Candidate | Target: < 500 nM | Putative competitive inhibitor. Thienyl group enhances lipophilic binding. |
| CBIO | Gold Standard | ~188 nM | 6-Chlorobenzo[d]isoxazol-3-ol. Highly potent, benchmark for binding affinity. |
| Sodium Benzoate | Classic Reference | ~70 µM | Weak, non-specific inhibitor. Used to validate assay dynamic range. |
| D-Serine | Substrate | Km ~ 2 mM | Natural co-agonist of NMDAR. Used in competition assays. |
| AS057278 | In Vivo Tool | ~900 nM | 5-methylpyrazole-3-carboxylic acid. Good BBB penetration (unlike CBIO). |
Experimental Protocols & Methodologies
Protocol A: In Vitro Potency (IC50) Determination
Objective: Determine the concentration of MTP-4-ol required to inhibit 50% of hDAAO activity.
Methodology: Fluorometric Amplex Red Coupled Assay This assay couples the production of H₂O₂ (a byproduct of D-amino acid oxidation) to the oxidation of Amplex Red by Horseradish Peroxidase (HRP), yielding highly fluorescent resorufin.
Step-by-Step Workflow:
-
Enzyme Prep: Dilute recombinant human DAAO (hDAAO) to 0.5 µg/mL in Assay Buffer (50 mM Sodium Pyrophosphate, pH 8.3).
-
Compound Dilution: Prepare a 10-point serial dilution of MTP-4-ol and comparators (CBIO, Benzoate) in DMSO (Final DMSO < 1%).
-
Incubation: Incubate 40 µL of hDAAO with 10 µL of compound for 15 minutes at 25°C to allow equilibrium binding.
-
Substrate Addition: Add 50 µL of Substrate Mix (40 mM D-Serine + 0.2 U/mL HRP + 50 µM Amplex Red).
-
Detection: Measure fluorescence kinetics (Ex/Em 530/590 nm) for 30 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Compound]. Fit to the 4-parameter logistic equation to derive IC50.
Critical Control: Include a "No Enzyme" blank to rule out intrinsic fluorescence of the thienyl ring.
Protocol B: Selectivity Profiling (Off-Target Screening)
Objective: Ensure MTP-4-ol does not inhibit structurally related oxidases.
Targets:
-
D-Aspartate Oxidase (DDO): Closest homolog. Inhibition leads to excessive NMDA activation.
-
Glycine Oxidase (GO): Bacterial enzyme (relevant if developing antimicrobials, but used here for specificity).
-
GPR109A (HCA2): Niacin receptor. Pyrimidin-4-ols can be bioisosteres of nicotinic acid.
Methodology:
-
Repeat Protocol A using recombinant human DDO (hDDO) with D-Aspartate (50 mM) as the substrate.
-
Success Criteria: Selectivity Ratio (
) should be > 50-fold.
Pathway Visualization
The following diagram illustrates the enzymatic pathway of DAAO and the competitive inhibition mechanism of MTP-4-ol, highlighting the critical H₂O₂ coupling step used for detection.
Caption: Mechanism of Action: MTP-4-ol competitively inhibits DAAO, preventing D-Serine oxidation and subsequent H2O2 generation detected via the Amplex Red reporter system.
Data Interpretation & Expected Outcomes
When analyzing your experimental data, structure your results table as follows. (Hypothetical data provided for illustrative benchmarking).
Table 2: Expected Benchmarking Results
| Parameter | MTP-4-ol (Test) | CBIO (Ref) | Interpretation |
| IC50 (hDAAO) | 150 - 400 nM | 188 nM | If < 200 nM, MTP-4-ol is a highly potent "Lead" candidate. |
| IC50 (hDDO) | > 20 µM | > 100 µM | High selectivity prevents excitotoxicity from excess D-Aspartate. |
| Lipophilicity (cLogP) | ~1.8 | 2.1 | Thienyl group adds lipophilicity, aiding BBB penetration. |
| LE (Ligand Efficiency) | > 0.35 | 0.42 | High LE indicates optimal binding per heavy atom. |
Technical Insight: The 2-thienyl substituent is critical. Unlike a phenyl group, the thiophene ring is bioisosteric but more electron-rich and slightly smaller, potentially allowing for tighter packing in the hydrophobic "specificity pocket" of DAAO. If MTP-4-ol shows an IC50 > 1 µM, consider substituting the 6-methyl group with a trifluoromethyl (-CF3) or a chloro (-Cl) group to enhance acidity and binding affinity.
References
-
Sacchi, S. et al. (2002). Structure-function relationships of D-amino acid oxidase inhibitors.Journal of Biological Chemistry .
-
Ferraris, D. et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors.Journal of Medicinal Chemistry .
-
Hopkins, S.C. et al. (2013). D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia.[1][3]Drug Discovery Today .
-
Sparey, T. et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors.Bioorganic & Medicinal Chemistry Letters .
-
Katane, M. et al. (2011). Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization.Journal of Medicinal Chemistry .
Sources
Comparative Profiling Guide: 6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-4) vs. Established Scaffolds
Executive Summary: The Thienyl-Pyrimidine Liability
6-Methyl-2-(2-thienyl)pyrimidin-4-ol (MTP-4) represents a classic "privileged structure" in medicinal chemistry—a scaffold that frequently hits biological targets (particularly kinases and oxidoreductases) due to its ability to mimic ATP or co-factors. However, this promiscuity is a double-edged sword. While MTP-4 serves as an excellent starting point for fragment-based drug discovery (FBDD), its off-target profile is often underestimated compared to more evolved clinical candidates.
This guide provides a rigorous framework for investigating the off-target landscape of MTP-4, comparing its baseline performance against Promiscuous Controls (e.g., Staurosporine) and Optimized Clinical Standards (e.g., Leflunomide, Imatinib) .
Part 1: Comparative Performance Analysis
The Selectivity Paradox: MTP-4 vs. Alternatives
The MTP-4 scaffold contains a pyrimidine core (hydrogen bond acceptor/donor) and a thiophene ring (lipophilic/aromatic interactions). This combination creates specific liabilities that differ from other common scaffolds.
| Feature | MTP-4 (The Product) | Alternative A: Rhodanine Scaffolds | Alternative B: Optimized Kinase Inhibitors (e.g., Imatinib) |
| Primary Liability | CYP450 Inhibition (Thiophene S-oxidation) & Kinase Promiscuity | Pan-Assay Interference (PAINS) (Redox cycling, aggregation) | Target Mutation Resistance (Highly specific, rigid fit) |
| Metabolic Stability | Moderate: Thiophene ring is a metabolic alert (bioactivation). | Low: Rapid hydrolysis and Michael acceptor reactivity. | High: Optimized metabolic soft spots. |
| Selectivity Score (S(35)) | Low (0.1 - 0.3): Hits multiple ATP-binding sites. | Very Low (<0.1): Non-specific protein binding. | High (>0.5): Hits only intended target + closely related isoforms. |
| Use Case | Hit-to-Lead Starting Point | High-Throughput Screening Artifact (Avoid) | Clinical Candidate |
Mechanistic Insight: Why Thiophene Matters
The thiophene moiety in MTP-4 is the critical differentiator. Unlike the phenyl rings found in many alternatives (e.g., simple aminopyrimidines), the thiophene sulfur can undergo metabolic activation to form reactive sulfoxides or epoxides, leading to idiosyncratic toxicity (a major off-target risk). Furthermore, the electron-rich nature of thiophene increases affinity for CYP1A2 and CYP2C9 , creating drug-drug interaction (DDI) liabilities that purely nitrogenous scaffolds (like pyridines) avoid.
Part 2: Experimental Protocols for Off-Target Investigation
To validate the MTP-4 profile, you must move beyond simple IC50s and employ a Self-Validating Orthogonal Workflow .
Protocol A: The "SafetyScreen" (Broad Panel Profiling)
Objective: Determine the "Selectivity Entropy" of MTP-4 across diverse protein families (GPCRs, Ion Channels, Nuclear Receptors).
-
Preparation: Dissolve MTP-4 in 100% DMSO to 10 mM stock. Ensure no precipitation (visual check).
-
Primary Screen (Single Point): Test at 10 µM against a standard safety panel (e.g., Eurofins SafetyScreen 44).
-
Why 10 µM? This is the industry standard "hit" cutoff. >50% inhibition at 10 µM flags a significant off-target.
-
-
Follow-Up (Dose Response): For any hit >50% inhibition, determine
or . -
Critical Comparison:
-
MTP-4 Expectation: Likely hits on Adenosine Receptors (A1/A2A) and PDEs due to purine mimicry.
-
Alternative (Quinazoline): Likely hits on EGFR family.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Distinguish between true target engagement and non-specific toxicity (a common failure mode for MTP-4 analogs).
-
Cell Seeding: Seed HEK293 cells (or relevant line) at
cells/mL. -
Treatment:
-
Arm 1: DMSO Control.
-
Arm 2: MTP-4 (at
). -
Arm 3: Staurosporine (Positive Control for promiscuity).
-
-
Heating Gradient: Aliquot cells and heat from 37°C to 67°C (3°C steps) for 3 minutes.
-
Lysis & Western Blot: Analyze the soluble fraction for the primary target.
-
Data Analysis: Plot the melting curve.
-
Success Criteria: A significant
shift ( ) in the MTP-4 arm compared to DMSO, without the "smearing" effect seen with aggregators.
-
Part 3: Visualization of the Investigation Logic
Diagram 1: The Off-Target De-Risking Workflow
This flowchart illustrates the decision matrix for evaluating MTP-4, specifically designed to filter out "false positives" common to this scaffold class.
Caption: Strategic workflow for de-risking the 6-Methyl-2-(2-thienyl)pyrimidin-4-ol scaffold.
Diagram 2: Signaling Pathway Interference
MTP-4 often acts as a "rogue" agent in signaling networks. This diagram maps its potential interference points compared to a clean inhibitor.
Caption: MTP-4 signaling impact map highlighting the divergence between therapeutic inhibition and off-target toxicity.
Part 4: Supporting Data (Representative)
The following data represents the expected profile of the MTP-4 scaffold based on structural activity relationship (SAR) meta-analysis of thienyl-pyrimidines.
Table 1: Representative Selectivity Profile
| Target Class | Assay Type | MTP-4 Activity ( | Clinical Standard (e.g., Imatinib) | Interpretation |
| Primary Target (Kinase) | FRET / Binding | 50 - 200 nM | 10 - 50 nM | MTP-4 is a potent "hit" but less efficient. |
| CYP1A2 | P450-Glo | 1.5 µM (Inhibitor) | > 20 µM (Clean) | Major Liability: Thiophene interaction. |
| hERG Channel | Patch Clamp | > 10 µM | > 10 µM | Safe: Pyrimidine core is usually hERG safe. |
| Adenosine A2A | Radioligand | 500 nM | > 10 µM | Off-Target: Common for this scaffold. |
References
-
Structural Alerts in Drug Discovery (PAINS): Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Thiophene Metabolic Activation: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochromes P450. Chemical Research in Toxicology. Link
-
Kinase Profiling Standards: Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link
-
CETSA Methodology: Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
Standardizing the Safe Handling and Disposal of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol in Drug Discovery Workflows
As a Senior Application Scientist, I frequently consult with research teams on the lifecycle management of complex heterocyclic building blocks. 6-Methyl-2-(2-thienyl)pyrimidin-4-ol is a highly valuable scaffold in medicinal chemistry, combining an electron-deficient pyrimidine ring with an electron-rich thiophene moiety. While this dual-ring system is excellent for drug-target binding, it presents specific challenges at the end of its lifecycle.
Improper disposal of sulfur- and nitrogen-containing heterocycles can lead to severe environmental contamination, aquatic toxicity, and regulatory non-compliance. This guide provides a definitive, self-validating operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and [1][2].
Physicochemical Profile & Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of the waste. The presence of the thiophene ring (sulfur) and pyrimidine ring (nitrogen) dictates the compound's thermal degradation profile and environmental persistence.
Table 1: Chemical Properties & Operational Implications
| Property / Parameter | Value / Classification | Operational Implication for Disposal |
| Chemical Scaffold | Pyrimidine + Thiophene | High chemical stability; resists standard biological wastewater treatment. |
| Physical State | Solid (Crystalline Powder) | Risk of aerosolization; requires handling and transfer within a certified fume hood. |
| Solubility | Soluble in DMSO, DMF, MeOH | Liquid waste streams will primarily consist of these organic solvents, requiring specific RCRA coding[2]. |
| Combustion Byproducts | SOx, NOx, CO, CO₂ | Requires high-temperature incineration (>1000°C) equipped with alkaline scrubbers[3]. |
| RCRA Classification | Unlisted (Evaluated by characteristic) | Managed as hazardous waste; final waste codes depend entirely on the solvent matrix (e.g., F003 for methanol mixtures)[1]. |
Mechanisms of Toxicity & Environmental Persistence
Why can't 6-Methyl-2-(2-thienyl)pyrimidin-4-ol be disposed of in standard biological biohazard bins or washed down the drain?
The causality lies in its molecular stability. The aromaticity of the thiophene and pyrimidine rings makes the molecule highly recalcitrant to microbial degradation in standard municipal water treatment facilities. If discharged into waterways, thiophene derivatives exhibit documented toxicity to aquatic life.
Furthermore, the only EPA-approved method for the complete destruction of this molecule is high-temperature incineration[3]. However, thermal oxidation of this compound generates sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, the waste must be routed to specialized facilities equipped with alkaline scrubbers to neutralize these acidic gases before atmospheric release.
Caption: Thermal degradation pathway of thiophene-pyrimidine scaffolds requiring alkaline scrubbing.
Waste Segregation Protocol
Laboratory safety guidelines mandate that chemical waste be strictly segregated by compatibility and physical state[4][5]. Mixing this compound with incompatible waste (such as strong oxidizers like nitric acid or peroxides) can trigger exothermic reactions, leading to catastrophic container failure.
Caption: Decision tree for the segregation of 6-Methyl-2-(2-thienyl)pyrimidin-4-ol laboratory waste.
Step-by-Step Disposal Methodology
To ensure absolute safety and regulatory compliance, every step in your disposal workflow must be self-validating. Implement the following protocols for solid and liquid waste streams.
Protocol A: Solid Waste Management (Powders, Vials, and Consumables)
-
Collection & Primary Containment
-
Action: Place residual solid compound and all contaminated consumables (weighing boats, spatulas, pipette tips) into a puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Causality: HDPE provides excellent chemical resistance and prevents the aerosolization of fine, biologically active powders during transit.
-
Validation Check: Physically invert the sealed container (when safe and empty of loose liquids) to ensure the lid is torqued correctly and no particulate matter escapes.
-
-
Labeling & RCRA Classification
-
Action: Affix a standard "Hazardous Waste" label. Ensure the full chemical name is written out (no abbreviations).
-
Causality: Unidentified "mystery powders" trigger expensive, mandatory unknown-characterization testing by disposal vendors and violate [6].
-
Validation Check: A secondary lab member must review the label to confirm the chemical name, accumulation start date, and hazard class (Toxic/Irritant) are legible.
-
Protocol B: Liquid Waste Management (Reaction Mixtures)
-
Solvent Segregation
-
Action: Route the waste into either a Halogenated or Non-Halogenated waste carboy based on the solvent matrix.
-
Causality: Halogenated solvents (like dichloromethane) require distinct, higher-temperature incineration parameters to prevent the formation of highly toxic dioxins[3].
-
Validation Check: Review the lab notebook. If even 1% of the mixture contains a halogenated solvent, the entire carboy must be classified as Halogenated waste.
-
-
pH Neutralization and Verification
-
Action: Adjust the pH of the liquid waste mixture to a neutral range (pH 6.0–8.0) before final capping.
-
Causality: Highly acidic or basic conditions can catalyze the degradation of the pyrimidine ring into volatile byproducts or cause the solute to precipitate, creating a heterogeneous slurry that damages incinerator injection pumps.
-
Validation Check: Dip a universal pH indicator strip into the homogenized waste. The strip must read between 6 and 8. If outside this range, titrate dropwise with 1M HCl or 1M NaOH until the target is reached, then re-test.
-
-
Headspace Management
-
Action: Leave at least 20% empty headspace in the waste carboy.
-
Causality: Headspace accommodates thermal expansion of volatile solvents and prevents catastrophic over-pressurization if trace off-gassing occurs during storage[5].
-
Validation Check: Visually confirm the liquid level is below the "Max Fill" line molded into the carboy.
-
Accidental Release & Decontamination Protocol
In the event of a spill, standard sweeping or mopping is insufficient and dangerous. Follow this validated methodology to neutralize the threat[5][7].
-
Isolation & PPE Verification
-
Action: Evacuate the immediate area and don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if powder is aerosolized).
-
Causality: The compound's powder form poses an inhalation hazard, and its lipophilic nature allows for potential dermal absorption.
-
Validation Check: Perform a visual inspection of all PPE seals (especially respirator fit) before entering the spill zone.
-
-
Containment & Absorption
-
Action: For solid spills, gently cover with damp paper towels to prevent dust generation. For liquid spills, encircle and cover with an inert, non-combustible absorbent (e.g., vermiculite).
-
Causality: Sweeping dry powder generates airborne particulates. Inert absorbents prevent secondary chemical reactions with the spill matrix.
-
Validation Check: Ensure no visible liquid is spreading beyond the vermiculite barrier. The absorbent should appear uniformly saturated.
-
-
Collection & Chemical Decontamination
-
Action: Use a non-sparking plastic scoop to transfer the absorbed material into an HDPE hazardous waste bucket. Wash the spill surface with a 5% sodium hypochlorite (bleach) solution, followed by soap and water.
-
Causality: Bleach oxidatively cleaves the electron-rich thiophene ring, chemically neutralizing residual traces of the active compound.
-
Validation Check: Swab the cleaned area and visually confirm the absence of residue. The surface must be completely dry before regular laboratory work resumes.
-
References
To ensure the highest standards of laboratory safety and regulatory compliance, the protocols in this guide are grounded in the following authoritative frameworks:
-
Title : Listed Waste | Environmental Health & Safety Source : Baylor University (Based on EPA RCRA Guidelines) URL :[Link]
-
Title : Introduction to RCRA: Definition of a Hazardous Waste Source : Red Arc Environmental URL :[Link]
-
Title : The OSHA Lab Standard and the MSC Chemical Safety Manual Source : University of Puerto Rico / OSHA URL :[Link]
-
Title : Chemical Safety Guide, 5th Ed Source : National Institutes of Health (NIH) - Office of Research Services URL :[Link]
-
Title : Hazardous Waste Combustion | Wastes Source : U.S. Environmental Protection Agency (EPA) URL :[Link]
Sources
- 1. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 2. redarcenv.com [redarcenv.com]
- 3. Hazardous Waste Combustion | Wastes | US EPA [archive.epa.gov]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. The Occupational Safety & Health Administration (OSHA) Guidelines | California Health Sciences University [catalog.chsu.edu]
- 7. Chemical Hygiene Plan : USDA ARS [ars.usda.gov]
Personal protective equipment for handling 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Topic: Personal Protective Equipment for Handling 6-Methyl-2-(2-thienyl)pyrimidin-4-ol
Executive Safety Summary & Risk Assessment
Compound Identity:
-
CAS Number: 73556-96-2 (Note: Often exists in tautomeric equilibrium with 6-methyl-2-(thiophen-2-yl)pyrimidin-4(3H)-one).[1][2]
-
Physical State: Typically a solid (powder/crystalline) at room temperature.
Risk Profile (derived from structural analogs): As a thienyl-pyrimidine derivative, this compound belongs to a chemical class frequently utilized as bioactive scaffolds (e.g., kinase inhibitors).[2] Consequently, it must be treated as a Potent Pharmacological Agent until specific toxicology data proves otherwise.
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Direct contact must be prevented via barrier protection. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][6][7] | Dust generation poses a significant ocular risk. |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][5][7] | Inhalation of dust/aerosol is the primary exposure vector. |
| Unknown Potency | N/A | Potential bioactive kinase inhibitor. | Assume high potency. Handle as if OEL < 10 µg/m³. |
PPE Selection Strategy: The "Barrier-in-Depth" Approach
Do not rely on a single layer of protection.[7][8] The following PPE ensemble is designed to create redundancy, ensuring that failure of one control does not result in exposure.
A. Hand Protection (Glove Protocol)
Thiophene moieties can facilitate permeation through standard latex. Nitrile is the minimum standard, but thickness matters.
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long Cuff).[1][2]
-
Function: Mechanical strength and primary chemical barrier.
-
-
Critical Operation (Solution Handling): If dissolving in penetrating solvents (e.g., DCM, DMSO, DMF), use Silver Shield/4H (Laminate) gloves as the inner layer.[2]
-
Reasoning: Thiophene derivatives in organic solvents can permeate nitrile in <15 minutes. Laminate gloves provide >4 hours of breakthrough time.[9]
-
B. Respiratory & Facial Protection
-
Standard Operation: Work exclusively within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Powder Handling (Outside Hood): Strictly Prohibited.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
-
Why: Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
-
C. Body Protection
-
Lab Coat: Tyvek® or chemically resistant synthetic blend (e.g., Nomex) preferred over cotton.[2]
-
Reasoning: Cotton absorbs liquids and holds them against the skin. Tyvek repels dust and light splashes.
-
-
Footwear: Closed-toe, non-perforated leather or synthetic shoes.[2] Shoe covers recommended for weighing operations.
Operational Workflow: Step-by-Step Handling
This workflow integrates PPE donning/doffing with experimental logic to minimize contamination transfer.
Phase 1: Preparation & Weighing
-
Donning Sequence: Lab coat
Inner Gloves Goggles Outer Gloves. -
Static Control: Thienyl-pyrimidines can be static-prone.[1][2] Use an anti-static gun or ionizer inside the balance enclosure to prevent powder "fly-out."[2]
-
Weighing:
-
Place a tared vial inside the balance.
-
Transfer solid using a disposable spatula.
-
Critical: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood to remove invisible dust.[2]
-
Phase 2: Reaction & Solubilization
-
Solvent Choice: When possible, avoid DCM (Dichloromethane) as it carries solutes through gloves rapidly. Prefer Ethyl Acetate or Alcohols if chemistry permits.
-
Reflux/Heating: Ensure all joints are clamped. Use a secondary containment tray (spill pallet) under the reaction flask.
Phase 3: Cleanup & Doffing[2][3][14]
-
Gross Decon: Wipe outer gloves with ethanol/acetone while still in the hood.
-
Doffing Sequence:
-
Remove Outer Gloves (turn inside out, dispose in solid waste).
-
Remove Goggles (place in designated bin).
-
Remove Lab Coat.
-
Remove Inner Gloves (inspect hands for residue).
-
Wash Hands: 20 seconds with soap and water immediately.
-
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for PPE selection based on the state of the chemical (Solid vs. Solution).
Caption: Decision tree for selecting glove material based on solvent carrier compatibility.[1][2]
Disposal & Emergency Protocols
Waste Disposal:
-
Solid Waste: Dispose of as "Hazardous Organic Solid." Do not mix with general trash.
-
Liquid Waste: Segregate based on solvent.
-
Contaminated PPE: All gloves and wipes used in the process must be treated as hazardous waste.
Spill Response:
-
Evacuate: If a powder spill occurs outside the hood, evacuate the immediate area.
-
PPE Up-level: Don a Tyvek suit and N95/P100 respirator before re-entering for cleanup.
-
Neutralization:
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridinemethanol (Structural Analog).[1][2] Retrieved from [Link][1]
-
Esko Safety. (2024). Glove Chemical Resistance Chart: Nitrile vs. Laminate Permeation.[8] Retrieved from [Link][1]
Sources
- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derthon.com [derthon.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. eskosafety.com [eskosafety.com]
- 9. spokane.wsu.edu [spokane.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
